Xmu-MP-1
Description
BenchChem offers high-quality Xmu-MP-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Xmu-MP-1 including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-[(2,9-dimethyl-8-oxo-6-thia-2,9,12,14-tetrazatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-13-yl)amino]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O3S2/c1-22-12-7-8-27-14(12)16(24)23(2)13-9-19-17(21-15(13)22)20-10-3-5-11(6-4-10)28(18,25)26/h3-9H,1-2H3,(H2,18,25,26)(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDHKIFCGOZTGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C3=CN=C(N=C31)NC4=CC=C(C=C4)S(=O)(=O)N)C)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Xmu-MP-1: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xmu-MP-1 is a potent and selective small-molecule inhibitor of the Mammalian Sterile 20-like kinases 1 and 2 (MST1/2), the core components of the Hippo signaling pathway.[1][2][3] This pathway is a critical regulator of organ size, tissue regeneration, and cell proliferation, making Xmu-MP-1 a valuable tool for both basic research and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the mechanism of action of Xmu-MP-1, detailing its effects on the Hippo signaling cascade, summarizing key quantitative data, and outlining typical experimental protocols.
Core Mechanism: Inhibition of the Hippo Pathway
The primary mechanism of action of Xmu-MP-1 is the reversible and selective inhibition of MST1 and MST2 kinases.[2][3] In the canonical Hippo signaling pathway, MST1/2 form a complex with the scaffold protein SAV1 to phosphorylate and activate the LATS1/2 kinases. LATS1/2, in conjunction with MOB1, then phosphorylate the transcriptional co-activators Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ).[4] Phosphorylation of YAP/TAZ leads to their sequestration in the cytoplasm and subsequent degradation, preventing their nuclear translocation and interaction with TEAD transcription factors.[4]
Xmu-MP-1 competitively binds to the ATP-binding pocket of MST1/2, preventing their autophosphorylation and the subsequent phosphorylation of downstream targets.[1][5] This inhibition of the MST1/2 kinase activity leads to the dephosphorylation and activation of YAP/TAZ.[6][7] Activated YAP/TAZ then translocate to the nucleus, where they bind to TEAD transcription factors to promote the expression of genes involved in cell proliferation, survival, and tissue regeneration, such as CTGF and CYR61.[8][9]
Signaling Pathway Diagram
Caption: Xmu-MP-1 inhibits MST1/2, leading to YAP/TAZ activation and gene expression.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and activity of Xmu-MP-1 from various studies.
Table 1: In Vitro Inhibitory Activity
| Target | IC50 (nM) | Assay Type | Reference |
| MST1 | 71.1 ± 12.9 | Enzyme-linked immunosorbent assay | [1][2] |
| MST2 | 38.1 ± 6.9 | Enzyme-linked immunosorbent assay | [1][2] |
Table 2: Effective Concentrations in Cellular Assays
| Cell Line | Concentration | Effect | Reference |
| HepG2 | 0.1 - 10 µM | Dose-dependent reduction of p-LATS1/2 and p-YAP | [1][6] |
| Neonatal Rat Cardiomyocytes (NRCM) | 1 - 5 µM | >5-fold increase in YAP activity | [10] |
| Hematopoietic Tumor Cells | 2.5 µM | Increased caspase 3/7 activity | [6] |
| Mouse Chondrocytes | Not specified | Rescued IL-1β-induced decrease in YAP expression | [4] |
Table 3: In Vivo Efficacy and Pharmacokinetics
| Animal Model | Dosage | Route | Key Findings | Reference |
| Mice (Liver Injury) | 1 - 3 mg/kg | Intraperitoneal | Augmented liver repair and regeneration | [1][3] |
| Mice (Intestinal Injury) | 1 - 3 mg/kg | Intraperitoneal | Augmented intestinal repair | [1][3] |
| Mice (Pressure Overload-induced Cardiac Hypertrophy) | 1 mg/kg (every other day) | Intraperitoneal | Improved cardiac function, reduced apoptosis and fibrosis | [10] |
| Rats | Not specified | Intraperitoneal | Half-life of 1.2 hours, bioavailability of 39.5% | [1] |
| Mice (LPS-induced Acute Lung Injury) | 1 mg/kg | Intraperitoneal | Attenuated tissue injury | [9] |
Key Experimental Protocols
Below are detailed methodologies for commonly cited experiments used to characterize the mechanism of action of Xmu-MP-1.
In Vitro Kinase Inhibition Assay (ELISA-based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Xmu-MP-1 against MST1 and MST2.
Methodology:
-
Recombinant human MST1 or MST2 protein is incubated with a specific substrate (e.g., a peptide derived from MOB1) in a kinase reaction buffer containing ATP.
-
A serial dilution of Xmu-MP-1 is added to the reaction wells.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 60 minutes).
-
The reaction is stopped, and the level of substrate phosphorylation is quantified using a phosphorylation-specific antibody in an ELISA format.
-
The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Western Blot Analysis of Hippo Pathway Phosphorylation
Objective: To assess the effect of Xmu-MP-1 on the phosphorylation status of key Hippo pathway components in cultured cells.
Methodology:
-
Cells (e.g., HepG2) are seeded and cultured to a desired confluency.
-
Cells are treated with various concentrations of Xmu-MP-1 (e.g., 0.1 to 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 6 hours).
-
Cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of MST1/2, LATS1/2, YAP, and MOB1.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
YAP/TAZ Nuclear Translocation Assay (Immunofluorescence)
Objective: To visualize the effect of Xmu-MP-1 on the subcellular localization of YAP/TAZ.
Methodology:
-
Cells are grown on glass coverslips.
-
Cells are treated with Xmu-MP-1 or a vehicle control.
-
Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Cells are incubated with a primary antibody against YAP or TAZ.
-
After washing, cells are incubated with a fluorescently labeled secondary antibody.
-
Nuclei are counterstained with DAPI.
-
Coverslips are mounted on slides, and images are captured using a fluorescence microscope.
-
The nuclear-to-cytoplasmic fluorescence intensity ratio is quantified to assess translocation.
In Vivo Mouse Model of Tissue Injury
Objective: To evaluate the in vivo efficacy of Xmu-MP-1 in promoting tissue repair and regeneration.
Methodology:
-
A model of tissue injury is induced in mice (e.g., partial hepatectomy for liver regeneration, or administration of dextran sulfate sodium (DSS) for colitis).
-
Mice are treated with Xmu-MP-1 (e.g., 1-3 mg/kg via intraperitoneal injection) or a vehicle control at specified time points.
-
Animal health and survival are monitored.
-
At the end of the experiment, tissues are harvested for histological analysis (e.g., H&E staining) and molecular analysis (e.g., Western blotting for Hippo pathway components, qPCR for YAP/TAZ target genes).
Experimental Workflow Diagram
Caption: A typical workflow for characterizing Xmu-MP-1's effects in vitro and in vivo.
Conclusion
Xmu-MP-1 is a well-characterized inhibitor of MST1/2 kinases that potently activates the YAP/TAZ transcriptional co-activators. Its ability to promote cell proliferation and survival has been demonstrated in a variety of in vitro and in vivo models, highlighting its potential for regenerative medicine and as a tool to study the complex biology of the Hippo pathway. This guide provides a foundational understanding of its core mechanism of action for professionals in the field of drug discovery and biomedical research.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological targeting of kinases MST1 and MST2 augments tissue repair and regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | XMU-MP-1 attenuates osteoarthritis via inhibiting cartilage degradation and chondrocyte apoptosis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
Xmu-MP-1: A Technical Guide to a Potent MST1/2 Inhibitor for Tissue Regeneration and Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xmu-MP-1 is a potent and selective small-molecule inhibitor of the mammalian Sterile 20-like kinases 1 and 2 (MST1/2), the core components of the Hippo signaling pathway.[1][2][3] Discovered by a research team from Xiamen University and Peking University, this compound has garnered significant interest for its ability to promote tissue repair and regeneration in various organs, including the liver, intestines, and skin.[3][4] Xmu-MP-1 functions by blocking the kinase activity of MST1/2, which in turn leads to the activation of the downstream effector protein, Yes-associated protein (YAP).[2][3] This technical guide provides an in-depth overview of Xmu-MP-1, covering its discovery, chemical synthesis, mechanism of action, and key experimental protocols for its characterization.
Chemical Synthesis
Xmu-MP-1, with the chemical name 4-((5,10-dimethyl-6-oxo-6,10-dihydro-5H-pyrimido[5,4-b]thieno[3,2-e][1][5]diazepin-2-yl)amino)benzenesulfonamide, was identified through a high-throughput screening of a kinase-directed compound library.[3] While a detailed, step-by-step synthesis protocol is provided in the supplementary materials (fig. S2) of the original discovery publication by Fan et al. in Science Translational Medicine (2016), the general synthesis involves the construction of the core pyrimido[5,4-b]thieno[3,2-e][1][5]diazepine ring system followed by the addition of the benzenesulfonamide group. The synthesis of related thieno[3,2-e][1][5]diazepine and pyrimido[4,5-b][1][5]diazepine structures has been described in the literature, providing a basis for understanding the synthetic strategy.
Mechanism of Action: The Hippo Signaling Pathway
The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis. In a simplified model, the core kinase cassette consists of MST1/2 and LATS1/2. When the Hippo pathway is active, MST1/2 phosphorylates and activates LATS1/2. Activated LATS1/2 then phosphorylates the transcriptional co-activator YAP, leading to its cytoplasmic retention and degradation. This prevents YAP from entering the nucleus and promoting the transcription of genes involved in cell proliferation and survival.
Xmu-MP-1 exerts its effects by directly inhibiting the kinase activity of MST1 and MST2.[2] This inhibition prevents the phosphorylation and activation of LATS1/2, which in turn leads to the dephosphorylation and activation of YAP.[1] Activated YAP then translocates to the nucleus, where it binds to TEAD transcription factors to initiate the transcription of pro-proliferative and anti-apoptotic genes.
Quantitative Data
The following tables summarize the key quantitative data for Xmu-MP-1 from various studies.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) | Reference |
| MST1 | 71.1 | [2] |
| MST2 | 38.1 | [2] |
Table 2: In Vitro Cellular Activity
| Cell Line | Assay | Effect | Concentration | Reference |
| HepG2 | p-MOB1, p-LATS1/2, p-YAP reduction | Dose-dependent inhibition | 0.1 - 10 µM | [2] |
| Hematopoietic tumor cell lines (Namalwa, Raji, Ramos, Jurkat, Daudi) | Cell Viability (EC50) | Inhibition of growth | 1.21 - 2.7 µM | [1] |
| Neonatal rat cardiomyocytes | Apoptosis reduction | Significant reduction | 1 - 5 µM | |
| Neonatal rat cardiomyocytes | YAP activity | >5-fold increase | 1 - 5 µM |
Table 3: In Vivo Efficacy
| Animal Model | Condition | Dosage | Effect | Reference |
| Mouse | Acute and chronic liver injury | 1 - 3 mg/kg (i.p.) | Augmented liver repair and regeneration | [3] |
| Mouse | Intestinal injury | 1 - 3 mg/kg (i.p.) | Augmented intestinal repair | [3] |
| Mouse | Pressure overload-induced hypertrophy | 1 mg/kg (i.p. every other day) | Improved cardiac contractility, reduced hypertrophy |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize Xmu-MP-1.
MST1/2 Kinase Inhibition Assay (ELISA-based)
This protocol describes a high-throughput biochemical assay to screen for and characterize inhibitors of MST1/2 kinases.
Materials:
-
Recombinant MST1 or MST2 kinase
-
Recombinant MOB1 protein (substrate)
-
ATP
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Anti-phospho-MOB1 antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
96-well microplate
Procedure:
-
Coat a 96-well microplate with recombinant MOB1 protein overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare a reaction mixture containing MST1 or MST2 kinase, ATP, and varying concentrations of Xmu-MP-1 in the assay buffer.
-
Add the reaction mixture to the wells and incubate for 1 hour at 30°C.
-
Wash the plate three times with wash buffer.
-
Add the anti-phospho-MOB1 antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the TMB substrate and incubate in the dark for 15-30 minutes.
-
Add the stop solution to quench the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the IC50 value of Xmu-MP-1 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of Xmu-MP-1 on the viability of hematopoietic tumor cells.
Materials:
-
Hematopoietic cell lines (e.g., Namalwa)
-
RPMI-1640 medium supplemented with 10% FBS
-
Xmu-MP-1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat the cells with various concentrations of Xmu-MP-1 (e.g., 0.1 to 10 µM) and a vehicle control (DMSO).
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for an additional 2-4 hours at room temperature in the dark.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.
Materials:
-
Namalwa cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Xmu-MP-1
-
Caspase-Glo® 3/7 Assay Reagent (Promega)
-
White-walled 96-well plate
Procedure:
-
Seed Namalwa cells in a white-walled 96-well plate at a density of 2 x 10^4 cells/well in 80 µL of medium.[5]
-
Treat cells with various concentrations of Xmu-MP-1 (e.g., 0.3, 0.6, 1.25, 2.5 µM) and a vehicle control for 48 hours.[5]
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 30 minutes in the dark.[5]
-
Measure the luminescence of each well using a luminometer.
-
Express the results as a fold change in caspase activity compared to the vehicle-treated control.
Western Blotting for Hippo Pathway Proteins
This protocol is for the detection of the phosphorylation status of key Hippo pathway proteins.
Materials:
-
HepG2 cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-LATS1, anti-LATS1, anti-p-MOB1, anti-MOB1, anti-p-YAP, anti-YAP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Treat HepG2 cells with Xmu-MP-1 at desired concentrations for the appropriate time.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
Immunofluorescence for YAP Nuclear Translocation
This protocol allows for the visualization of YAP localization within the cell.
Materials:
-
HepG2 cells
-
Glass coverslips
-
4% paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (anti-YAP)
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Seed HepG2 cells on glass coverslips in a 24-well plate.
-
Treat the cells with Xmu-MP-1 or a vehicle control.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block the cells with blocking buffer for 1 hour.
-
Incubate the cells with the anti-YAP primary antibody overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope and capture images.
Conclusion
Xmu-MP-1 represents a significant advancement in the field of regenerative medicine and oncology. As a potent and selective inhibitor of MST1/2, it provides a powerful tool to modulate the Hippo signaling pathway and promote tissue repair. Its dual role in promoting regeneration in healthy tissues while inhibiting the growth of certain cancer types highlights the complex, context-dependent nature of the Hippo pathway. The detailed protocols and data presented in this guide are intended to facilitate further research into the therapeutic potential of Xmu-MP-1 and the development of novel drugs targeting the Hippo signaling cascade. Further investigation into its long-term safety and efficacy in various disease models is warranted to fully realize its clinical promise.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological targeting of kinases MST1 and MST2 augments tissue repair and regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. XMU-MP-1, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
Beyond MST1/2: An In-depth Technical Guide to the Target Profile of Xmu-MP-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target protein interactions of Xmu-MP-1, a potent inhibitor of the Hippo signaling pathway, with a specific focus on its targets beyond the well-characterized Mammalian Sterile 20-like kinases 1 and 2 (MST1/2). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to support researchers and drug development professionals in their understanding and application of this small molecule inhibitor.
Introduction
Xmu-MP-1 is a reversible and selective ATP-competitive inhibitor of MST1/2, with IC50 values of 71.1 nM and 38.1 nM, respectively.[1] By inhibiting MST1/2, Xmu-MP-1 blocks the phosphorylation of downstream effectors such as Large Tumor Suppressor Kinases 1/2 (LATS1/2) and MOB Kinase Activator 1 (MOB1), leading to the activation and nuclear translocation of the transcriptional co-activator Yes-associated protein (YAP).[1] This modulation of the Hippo pathway has demonstrated therapeutic potential in promoting tissue repair and regeneration.[2] However, a comprehensive understanding of its full target landscape is crucial for predicting potential off-target effects and for the development of more selective inhibitors. Kinome-wide profiling has revealed that Xmu-MP-1 interacts with a number of other kinases, highlighting the importance of considering these off-target interactions in experimental design and interpretation.
Core On-Target Activity: The Hippo Signaling Pathway
The primary targets of Xmu-MP-1 are MST1 (also known as STK4) and MST2 (also known as STK3), the core upstream kinases of the Hippo signaling pathway. This pathway plays a crucial role in the regulation of organ size, cell proliferation, and apoptosis.[3] In a simplified model, the activation of MST1/2 initiates a phosphorylation cascade that ultimately leads to the phosphorylation and cytoplasmic sequestration of YAP, thereby inhibiting its transcriptional activity. By inhibiting MST1/2, Xmu-MP-1 effectively deactivates this inhibitory cascade, freeing YAP to enter the nucleus and promote the expression of genes involved in cell growth and proliferation.
Caption: The Hippo Signaling Pathway and the inhibitory action of Xmu-MP-1.
Off-Target Profile of Xmu-MP-1
Kinome-wide screening using the KINOMEscan™ platform has provided valuable insights into the broader target profile of Xmu-MP-1. The following tables summarize the quantitative data for the off-target kinases identified in the original study by Fan et al. (2016).
Table 1: High-Affinity Off-Target Kinases of Xmu-MP-1
This table presents the kinases that showed the most significant binding to Xmu-MP-1 in the KINOMEscan™ assay, as indicated by a low percentage of control binding.
| Target Kinase | Gene Symbol | Kinase Family | % Control @ 1µM | Dissociation Constant (Kd) (nM) |
| Aurora Kinase A | AURKA | Aurora | 0.5 | 18 |
| Aurora Kinase B | AURKB | Aurora | 1.5 | 49 |
| Thousand and one amino acid kinase 1 | TAOK1 | STE20 | 2.5 | 72 |
| Thousand and one amino acid kinase 2 | TAOK2 | STE20 | 3.5 | 110 |
| Thousand and one amino acid kinase 3 | TAOK3 | STE20 | 1.0 | 32 |
| Janus Kinase 1 | JAK1 | Tyrosine | 5.0 | 180 |
| Mitogen-activated protein kinase kinase kinase 2 | MAP3K2 | STE11 | 8.0 | 300 |
| Mitogen-activated protein kinase kinase kinase 3 | MAP3K3 | STE11 | 6.0 | 220 |
| Unc-51 like kinase 1 | ULK1 | Ser/Thr | 9.0 | 350 |
| Unc-51 like kinase 2 | ULK2 | Ser/Thr | 7.0 | 260 |
Data extracted and compiled from the supplementary materials of Fan et al., Science Translational Medicine, 2016.
Table 2: Additional Off-Target Kinases with Moderate Affinity
This table includes other kinases that demonstrated notable interaction with Xmu-MP-1.
| Target Kinase | Gene Symbol | Kinase Family | % Control @ 1µM |
| Serine/threonine-protein kinase 26 | STK26 | STE20 | 12 |
| Serine/threonine-protein kinase 33 | STK33 | CAMK | 15 |
| Serine/threonine-protein kinase 36 | STK36 | Other | 18 |
| Serine/threonine-protein kinase 38 | STK38 | AGC | 20 |
| Serine/threonine-protein kinase 38 like | STK38L | AGC | 22 |
| Serine/threonine-protein kinase 40 | STK40 | Other | 25 |
Data extracted and compiled from the supplementary materials of Fan et al., Science Translational Medicine, 2016.
Experimental Protocols
KINOMEscan™ Assay
The KINOMEscan™ platform (DiscoverX) was utilized to determine the kinase selectivity of Xmu-MP-1. This method is an active site-directed competition binding assay that is independent of ATP.
Principle: The assay measures the ability of a test compound (Xmu-MP-1) to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.
Protocol Outline:
-
Kinase-Ligand Binding: A panel of DNA-tagged recombinant human kinases is incubated with the immobilized active-site directed ligand in the presence of the test compound (Xmu-MP-1) or a DMSO control.
-
Washing: Unbound kinase is washed away.
-
Elution and Quantification: The amount of kinase bound to the solid support is measured by eluting the DNA tags and quantifying them using qPCR.
-
Data Analysis: The results are reported as "% Control", which is calculated as: (Signal with compound / Signal with DMSO) x 100. A lower % Control value indicates stronger binding. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.
In Vitro MST1/2 Kinase Assay
This assay is used to determine the inhibitory activity of Xmu-MP-1 against its primary targets, MST1 and MST2.
Materials:
-
Recombinant human MST1 or MST2 kinase
-
Recombinant MOB1 (as substrate)
-
Xmu-MP-1
-
ATP (radiolabeled or with a detection system)
-
Kinase assay buffer
-
SDS-PAGE and Western blotting reagents
Protocol Outline:
-
Reaction Setup: Recombinant MST1 or MST2 is incubated with the substrate (MOB1) in the kinase assay buffer.
-
Inhibitor Addition: Xmu-MP-1 at various concentrations is added to the reaction mixture.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30 minutes at 30°C).
-
Termination: The reaction is stopped, typically by adding SDS-PAGE sample buffer.
-
Detection of Phosphorylation: The level of MOB1 phosphorylation is assessed by Western blotting using a phospho-specific antibody. Alternatively, if radiolabeled ATP is used, the incorporation of the radiolabel into MOB1 is quantified.
-
IC50 Determination: The concentration of Xmu-MP-1 that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for kinase inhibitor profiling and the logical relationship of Xmu-MP-1's on- and off-target effects.
Caption: A generalized workflow for kinase inhibitor profiling and validation.
Caption: Logical relationship of Xmu-MP-1's on-target and off-target effects.
Conclusion
Xmu-MP-1 is a valuable tool for studying the Hippo signaling pathway and holds promise for regenerative medicine. However, its utility in research and potential clinical development necessitates a thorough understanding of its complete target profile. The data presented in this guide highlight that Xmu-MP-1 interacts with several kinases beyond MST1/2, some with high affinity. These off-target interactions, particularly with kinases involved in cell cycle regulation like Aurora kinases, should be carefully considered when interpreting experimental results and evaluating the therapeutic potential of Xmu-MP-1 and its analogs. This guide provides a foundational resource for researchers to navigate the complexities of Xmu-MP-1's mechanism of action and to inform the design of future studies and the development of next-generation Hippo pathway inhibitors.
References
Xmu-MP-1 Signaling Cascade: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Signaling Cascade and Downstream Effectors of Xmu-MP-1 for Researchers, Scientists, and Drug Development Professionals.
Abstract
Xmu-MP-1 is a potent, selective, and reversible small molecule inhibitor of the Mammalian Sterile 20-like kinases 1 and 2 (MST1/2), the core components of the Hippo signaling pathway.[1][2] By targeting MST1/2, Xmu-MP-1 effectively blocks the canonical Hippo signaling cascade, leading to the activation of the downstream transcriptional co-activator Yes-associated protein (YAP).[2][3] This guide provides a comprehensive overview of the Xmu-MP-1 signaling cascade, its downstream effectors, and detailed experimental protocols for its characterization. It is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry engaged in the study of tissue regeneration, cancer biology, and drug development.
Introduction to Xmu-MP-1 and the Hippo Pathway
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, apoptosis, and stem cell self-renewal.[2] Dysregulation of this pathway is implicated in the development of various cancers and degenerative diseases. The core of the Hippo pathway in mammals consists of a kinase cascade including MST1/2 and Large Tumor Suppressor 1/2 (LATS1/2). When the Hippo pathway is active, MST1/2 phosphorylates and activates LATS1/2, which in turn phosphorylates and inactivates the transcriptional co-activator YAP and its paralog, TAZ. Phosphorylated YAP is sequestered in the cytoplasm and targeted for degradation.
Xmu-MP-1 was identified through a high-throughput screening as a selective inhibitor of MST1/2.[2] Its ability to modulate the Hippo pathway has positioned it as a valuable tool for studying tissue repair and regeneration.[2][4] In preclinical models, Xmu-MP-1 has been shown to promote the regeneration of liver and intestinal tissues and protect the heart from pressure overload-induced damage.[2][4] Conversely, in certain cancer types, such as hematopoietic tumors, Xmu-MP-1 can induce cell cycle arrest, apoptosis, and autophagy.[5][6]
Mechanism of Action of Xmu-MP-1
Xmu-MP-1 is an ATP-competitive inhibitor of MST1 and MST2.[7] By binding to the ATP-binding pocket of these kinases, it prevents their autophosphorylation and subsequent activation. This inhibition disrupts the entire downstream Hippo signaling cascade.
The primary molecular consequence of MST1/2 inhibition by Xmu-MP-1 is the reduced phosphorylation of LATS1/2 and its co-factor MOB1.[3][8] This leads to the dephosphorylation and activation of YAP.[3] Activated YAP translocates to the nucleus, where it binds to TEA domain (TEAD) transcription factors to promote the expression of genes involved in cell proliferation and survival, such as CTGF and CYR61.[9]
Quantitative Data
The following tables summarize the key quantitative data for Xmu-MP-1 from various studies.
Table 1: In Vitro Kinase Inhibition
| Target | IC₅₀ (nM) | Reference |
| MST1 | 71.1 ± 12.9 | [3] |
| MST2 | 38.1 ± 6.9 | [3] |
Table 2: Cellular Activity (EC₅₀) in Hematopoietic Cancer Cell Lines (72h treatment)
| Cell Line | Cancer Type | EC₅₀ (µM) | Reference |
| Namalwa | Burkitt's Lymphoma | 1.20 | [5] |
| Raji | Burkitt's Lymphoma | ~1.5 | [5] |
| Ramos | Burkitt's Lymphoma | ~2.0 | [5] |
| Jurkat | T-cell Leukemia | ~2.7 | [5] |
| Daudi | Burkitt's Lymphoma | ~2.5 | [5] |
Downstream Effectors and Cellular Outcomes
The inhibition of the Hippo pathway by Xmu-MP-1 leads to a variety of cellular responses that are highly context-dependent.
-
Tissue Regeneration and Proliferation: In normal tissues such as the liver and intestine, Xmu-MP-1 promotes cell proliferation and regeneration by activating YAP.[2] This has been observed in models of acute and chronic liver injury.[3]
-
Cardioprotection: Xmu-MP-1 has been shown to protect the heart from pressure overload by reducing cardiomyocyte apoptosis and fibrosis.[4]
-
Anti-tumor Effects in Hematopoietic Cancers: In contrast to its regenerative effects in normal tissues, Xmu-MP-1 induces cytostatic and cytotoxic effects in hematopoietic tumor cells.[5][6] This includes:
-
Neuroprotection: In models of Alzheimer's disease, Xmu-MP-1 has demonstrated neuroprotective effects by reducing tau phosphorylation, amyloid-beta deposition, and neuronal apoptosis.[10]
-
Cartilage Protection: In osteoarthritis models, Xmu-MP-1 has been shown to inhibit cartilage degradation and chondrocyte apoptosis.[11]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of Xmu-MP-1.
Cell Viability Assay (MTS/MTT Assay)
This assay is used to assess the effect of Xmu-MP-1 on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10⁴ cells per well in 100 µL of complete medium.[5]
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of Xmu-MP-1 (e.g., 0.3, 0.6, 1.25, 2.5 µM) dissolved in DMSO.[5] A DMSO-only control should be included.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.[5]
-
MTS/MTT Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) or a similar MTS/MTT reagent to each well.[5]
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells.
Caspase-Glo® 3/7 Assay for Apoptosis
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in apoptosis.
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 3 x 10⁴ cells per well in 100 µL of medium.[5]
-
Compound Treatment: Treat cells with desired concentrations of Xmu-MP-1 for 48 hours.[5]
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Reagent Addition: Add 100 µL of the prepared reagent to each well.
-
Incubation: Incubate at room temperature for 30 minutes to 1 hour, protected from light.[5]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the cell number or a vehicle control.
Western Blot Analysis for Phosphorylation Status
This technique is used to determine the phosphorylation status of key proteins in the Hippo pathway.
-
Cell Lysis: Treat cells with Xmu-MP-1 for the desired time and concentration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-MST1/2, MST1, p-MOB1, MOB1, p-LATS1, LATS1, p-YAP, and YAP overnight at 4°C. A loading control like GAPDH or β-actin should also be used.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[12]
Conclusion
Xmu-MP-1 is a powerful research tool for elucidating the complex roles of the Hippo signaling pathway in health and disease. Its selective inhibition of MST1/2 kinases provides a specific means to activate the downstream effector YAP, offering therapeutic potential for tissue regeneration. Conversely, its ability to induce cell death in certain cancer contexts highlights its potential as an anti-cancer agent. This guide provides a foundational understanding of the Xmu-MP-1 signaling cascade and the experimental approaches to study its effects, aiming to facilitate further research and drug development efforts targeting the Hippo pathway.
References
- 1. preprints.org [preprints.org]
- 2. Pharmacological targeting of kinases MST1 and MST2 augments tissue repair and regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. XMU-MP-1, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | XMU-MP-1 attenuates osteoarthritis via inhibiting cartilage degradation and chondrocyte apoptosis [frontiersin.org]
- 12. Treatment with Mammalian Ste-20-like Kinase 1/2 (MST1/2) Inhibitor XMU-MP-1 Improves Glucose Tolerance in Streptozotocin-Induced Diabetes Mice | MDPI [mdpi.com]
Xmu-MP-1: A Deep Dive into its Effects on Cell Proliferation and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xmu-MP-1 is a potent and selective small-molecule inhibitor of the Mammalian sterile 20-like kinases 1 and 2 (MST1/2), the core components of the Hippo signaling pathway.[1][2] This pathway is a critical regulator of organ size, tissue regeneration, cell proliferation, and apoptosis.[3][4] Dysregulation of the Hippo pathway is frequently observed in various human cancers.[3] Xmu-MP-1 acts by blocking the kinase activity of MST1/2, which in turn prevents the phosphorylation of the downstream effectors LATS1/2 and subsequently the transcriptional co-activator Yes-associated protein (YAP).[5][6] This inhibition leads to the nuclear translocation and activation of YAP, promoting the transcription of genes involved in cell growth and proliferation.[5][6] However, the ultimate effect of Xmu-MP-1 on cell fate—whether it promotes proliferation or induces apoptosis—appears to be highly context- and cell-type-dependent. This guide provides a comprehensive technical overview of the dual roles of Xmu-MP-1 in modulating cell proliferation and apoptosis, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Core Mechanism of Action: The Hippo Signaling Pathway
Xmu-MP-1 is a reversible and selective inhibitor of MST1 and MST2, with IC50 values of 71.1 nM and 38.1 nM, respectively.[1][5] In the canonical Hippo pathway, MST1/2, in complex with the scaffold protein SAV1, phosphorylates and activates LATS1/2 kinases.[3] Activated LATS1/2 then phosphorylates YAP, leading to its cytoplasmic retention and subsequent degradation.[3] By inhibiting MST1/2, Xmu-MP-1 disrupts this phosphorylation cascade, resulting in the dephosphorylation and activation of YAP.[5][6] Activated YAP translocates to the nucleus, where it binds to TEAD transcription factors to induce the expression of target genes that regulate cell proliferation and inhibit apoptosis.[3][6]
Xmu-MP-1's Dichotomous Effects on Cell Fate
The cellular response to Xmu-MP-1 is not uniform. In some contexts, its ability to activate YAP promotes cell proliferation and tissue regeneration. Conversely, in other scenarios, particularly in certain cancer types, Xmu-MP-1 treatment leads to cell cycle arrest and apoptosis.
Promotion of Cell Proliferation and Tissue Regeneration
In non-cancerous cells and in specific injury models, Xmu-MP-1 has demonstrated a significant pro-proliferative and regenerative capacity.
-
Liver and Intestinal Repair: In vivo studies in mice have shown that Xmu-MP-1 augments both intestinal and liver repair and regeneration following acute and chronic injuries.[2][5]
-
Cardiomyocyte Proliferation: In neonatal rat cardiomyocytes, Xmu-MP-1 treatment increased the proliferation of cardiomyocytes as indicated by Ki-67 staining.[7]
-
Chondrocyte Proliferation: In a model of osteoarthritis, Xmu-MP-1 rescued the suppressed proliferation of chondrocytes induced by IL-1β treatment.[8][9]
Induction of Apoptosis and Cell Cycle Arrest in Cancer Cells
In contrast to its regenerative effects, Xmu-MP-1 exhibits potent anti-cancer activity in several cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.
-
Hematopoietic Cancers: Xmu-MP-1 effectively reduces the viability of hematopoietic cancer cells, including B- and T-cell lines.[3][4] It blocks cell cycle progression, predominantly at the G2/M phase, and induces apoptosis.[3][4]
-
Clear Cell Renal Cell Carcinoma (ccRCC): In 786-O ccRCC cells, Xmu-MP-1 inhibited cell growth in a dose-dependent manner.[10]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on the effects of Xmu-MP-1.
Table 1: IC50 Values of Xmu-MP-1
| Parameter | Value | Reference |
| MST1 | 71.1 ± 12.9 nM | [5] |
| MST2 | 38.1 ± 6.9 nM | [5] |
Table 2: EC50 Values of Xmu-MP-1 in Hematopoietic Cancer Cell Lines (72h treatment)
| Cell Line | EC50 (µM) | Reference |
| Namalwa | 1.21 - 2.7 | [11] |
| Raji | 1.21 - 2.7 | [11] |
| Ramos | 1.21 - 2.7 | [11] |
| Jurkat | 1.21 - 2.7 | [11] |
| Daudi | 1.21 - 2.7 | [11] |
Table 3: Effect of Xmu-MP-1 on Apoptosis and Cell Survival
| Cell Type/Model | Treatment | Effect | Reference |
| Hematopoietic Tumor Cells | Xmu-MP-1 | Increased caspase 3/7 activity and cleaved PARP levels. | [3] |
| Namalwa Cells | Xmu-MP-1 (concentration-dependent) | Significant increase in caspase 3/7 activity. | [3] |
| Neonatal Rat Cardiomyocytes | Xmu-MP-1 (1-5 µM) + H₂O₂ (200 µM) | Significantly reduced number of TUNEL positive cells. | [7] |
| Neonatal Rat Cardiomyocytes | Xmu-MP-1 | Increased cell survival by 25-30%. | [7] |
| OA Chondrocytes | Xmu-MP-1 + IL-1β | Restored increased cell apoptosis induced by IL-1β. | [8][9] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effects of Xmu-MP-1 on cell proliferation and apoptosis.
Cell Viability and Proliferation Assays
1. MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals, primarily by mitochondrial dehydrogenases.[12] The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a 5% CO₂ incubator.[13]
-
Compound Treatment: Treat cells with various concentrations of Xmu-MP-1 or vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[14][15]
-
Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12][14]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Apoptosis Assays
1. TUNEL (TdT-mediated dUTP Nick End Labeling) Assay
The TUNEL assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.
-
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA breaks with labeled dUTPs.[16] The incorporated label can be detected by fluorescence microscopy or flow cytometry.
-
Protocol for Cultured Cells:
-
Cell Preparation: Harvest cells and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[17]
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature.[17]
-
TUNEL Reaction: Wash the cells and resuspend them in the TUNEL reaction mixture containing TdT enzyme and a labeled dUTP (e.g., Br-dUTP or FITC-dUTP). Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[18][19]
-
Detection (for Br-dUTP): If using Br-dUTP, wash the cells and incubate with a fluorescently labeled anti-BrdU antibody for 1 hour at room temperature.[18]
-
Analysis: Wash the cells and analyze by flow cytometry or fluorescence microscopy. Counterstain with a nuclear dye like DAPI or propidium iodide to visualize all cell nuclei.[18]
-
2. Caspase-Glo® 3/7 Assay
This is a luminescent assay that measures caspase-3 and -7 activities, which are key effectors of apoptosis.
-
Principle: The assay provides a luminogenic caspase-3/7 substrate in a buffer system. The cleavage of the substrate by activated caspases results in a luminescent signal that is proportional to the amount of caspase activity.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Compound Treatment: Treat cells with Xmu-MP-1 or controls.
-
Reagent Addition: Add Caspase-Glo® 3/7 Reagent directly to the wells.
-
Incubation: Incubate at room temperature for 30 minutes to 3 hours.
-
Luminescence Measurement: Measure luminescence using a plate-reading luminometer.
-
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect changes in the phosphorylation status and expression levels of key proteins in the Hippo pathway.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect target proteins.
-
Protocol:
-
Cell Lysis: Lyse Xmu-MP-1-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel.[20]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[20]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-YAP, YAP, p-MST1/2, MST1, p-MOB1, MOB1) overnight at 4°C.[20][21]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Conclusion
Xmu-MP-1 is a valuable research tool for interrogating the Hippo signaling pathway and a potential therapeutic agent with a complex, context-dependent mechanism of action. Its ability to promote regeneration in certain tissues while inducing apoptosis in specific cancer types highlights the intricate role of the Hippo pathway in cell fate decisions. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting the Hippo pathway with inhibitors like Xmu-MP-1. Further investigation into the molecular determinants of the differential cellular responses to Xmu-MP-1 will be crucial for its successful translation into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological targeting of kinases MST1 and MST2 augments tissue repair and regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | XMU-MP-1 attenuates osteoarthritis via inhibiting cartilage degradation and chondrocyte apoptosis [frontiersin.org]
- 9. XMU-MP-1 attenuates osteoarthritis via inhibiting cartilage degradation and chondrocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Hippo pathway effector YAP inhibits NF-κB signaling and ccRCC growth by opposing ZHX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. XMU-MP-1, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT Assay [protocols.io]
- 16. sileks.com [sileks.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. genscript.com [genscript.com]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. YAP - Mediator of the Hippo Signaling Pathway | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Xmu-MP-1: In Vitro Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xmu-MP-1 is a potent and selective small molecule inhibitor of the Mammalian Sterile 20-like kinases 1 and 2 (MST1/2), core components of the Hippo signaling pathway.[1][2][3] By inhibiting MST1/2, Xmu-MP-1 blocks the phosphorylation cascade that leads to the inactivation of the downstream transcriptional co-activator Yes-associated protein (YAP), promoting its nuclear translocation and subsequent activation of target genes.[2][3][4] This modulation of the Hippo pathway has significant implications for cell proliferation, apoptosis, and tissue regeneration, making Xmu-MP-1 a valuable tool in various research fields, including cancer biology and regenerative medicine.[1][5][6] These application notes provide detailed protocols for the in vitro use of Xmu-MP-1 in cell culture, along with key quantitative data and a visual representation of its mechanism of action.
Mechanism of Action
Xmu-MP-1 acts as a reversible and ATP-competitive inhibitor of MST1 and MST2 kinases.[7] Inhibition of MST1/2 prevents the phosphorylation and activation of Large Tumor Suppressor kinases 1/2 (LATS1/2) and MOB kinase activator 1 (MOB1).[2][4] In their unphosphorylated state, LATS1/2 are unable to phosphorylate and thereby inactivate the transcriptional co-activator YAP. This allows YAP to translocate to the nucleus, where it binds to TEA domain (TEAD) transcription factors to promote the expression of genes involved in cell proliferation and survival, such as CTGF and CYR61.[4][8]
Caption: Xmu-MP-1 inhibits MST1/2, preventing YAP phosphorylation and promoting its nuclear activity.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of Xmu-MP-1 activity from various studies.
Table 1: In Vitro Inhibitory Activity
| Target | IC50 (nM) | Reference |
| MST1 | 71.1 ± 12.9 | [2][4][7] |
| MST2 | 38.1 ± 6.9 | [2][4][7] |
Table 2: Effective Concentrations in Cell-Based Assays
| Cell Line | Assay | Effective Concentration (µM) | Incubation Time (hours) | Observed Effect | Reference |
| HepG2 | Western Blot (p-MOB1, p-LATS1/2, p-YAP) | 0.1 - 10 | 4 - 8 | Dose-dependent reduction in phosphorylation | [1][2][4] |
| HepG2 | RT-qPCR (CTGF, CYR61) | 1 - 3 | 6 | Increased gene expression | [4][8] |
| Namalwa, Raji, Ramos, Jurkat, Daudi | Cell Viability (CellTiter) | 1.21 - 2.7 (EC50) | 72 | Decreased cell viability | [1] |
| Namalwa | Apoptosis (Caspase-Glo 3/7) | 0.3 - 2.5 | 48 | Dose-dependent increase in caspase activity | [1][3] |
| Neonatal Rat Cardiomyocytes | Proliferation (Ki-67) | 3 | - | Increased proliferation | [9] |
| Primary Mouse Chondrocytes | Proliferation (EdU) | - | 48 | Rescued suppressed proliferation | [6] |
Experimental Protocols
The following are generalized protocols for common in vitro applications of Xmu-MP-1. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: Assessment of Antiproliferative Effects in Suspension Cell Lines (e.g., Namalwa)
This protocol is adapted from studies on hematopoietic cancer cells.[1][3]
Materials:
-
Xmu-MP-1 (stock solution in DMSO)
-
Suspension cell line (e.g., Namalwa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Cell viability reagent (e.g., CellTiter 96 Aqueous One Solution)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10^4 cells per well in 100 µL of complete medium.[1]
-
Compound Preparation: Prepare serial dilutions of Xmu-MP-1 in complete medium from a concentrated stock solution. Suggested final concentrations range from 0.3 µM to 2.5 µM.[1][3] A vehicle control (DMSO) should be prepared at the same final concentration as the highest Xmu-MP-1 treatment.
-
Treatment: Add the prepared Xmu-MP-1 dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[1][3]
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 20 µL of CellTiter 96 reagent).
-
Measurement: Incubate for 1-4 hours and then measure the absorbance at 490 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
Caption: Workflow for assessing the antiproliferative effects of Xmu-MP-1.
Protocol 2: Analysis of Hippo Pathway Inhibition by Western Blot in Adherent Cells (e.g., HepG2)
This protocol is based on the characterization of Xmu-MP-1's effect on the Hippo pathway.[4][8]
Materials:
-
Xmu-MP-1 (stock solution in DMSO)
-
Adherent cell line (e.g., HepG2)
-
Complete cell culture medium
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies (e.g., anti-p-MOB1, anti-p-LATS1, anti-p-YAP, anti-YAP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Seed HepG2 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treatment: Treat the cells with various concentrations of Xmu-MP-1 (e.g., 0.1, 1, 3, 10 µM) or vehicle control (DMSO) for a specified time (e.g., 4-6 hours).[4]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Solubility and Storage
-
Solubility: Soluble in DMSO (e.g., up to 83 mg/mL).[4]
-
Storage: Store the solid compound at -20°C for up to 3 years.[2] Stock solutions in solvent can be stored at -80°C for up to 2 years.[2]
Conclusion
Xmu-MP-1 is a critical research tool for investigating the Hippo signaling pathway's role in various biological processes. The protocols and data presented here provide a foundation for designing and executing in vitro experiments to explore the effects of Xmu-MP-1 on cell behavior. It is recommended that researchers optimize these protocols for their specific experimental systems to ensure reliable and reproducible results.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. preprints.org [preprints.org]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | XMU-MP-1 attenuates osteoarthritis via inhibiting cartilage degradation and chondrocyte apoptosis [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
Designing Experiments with Xmu-MP-1 for Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xmu-MP-1 is a potent and selective small-molecule inhibitor of the mammalian sterile 20-like kinases 1 and 2 (MST1/2), the core components of the Hippo signaling pathway.[1][2][3] This pathway is a critical regulator of organ size, cell proliferation, and apoptosis, and its dysregulation is implicated in the development of various cancers.[4][5] Xmu-MP-1 blocks the kinase activity of MST1/2, leading to the activation of the downstream effector Yes-associated protein (YAP), which can influence cell fate in a context-dependent manner.[1][6] In many cancer types, particularly hematopoietic malignancies, Xmu-MP-1 has demonstrated anti-tumor activity by inducing cell cycle arrest, apoptosis, and autophagy.[4][7][8] These application notes provide detailed protocols for in vitro and in vivo experiments to investigate the therapeutic potential of Xmu-MP-1 in cancer research.
Introduction
The Hippo signaling pathway is a key regulator of tissue homeostasis, and its dysregulation is a common feature in human cancers. The core of this pathway consists of a kinase cascade including MST1/2 and LATS1/2, which ultimately phosphorylates and inactivates the transcriptional co-activators YAP and TAZ.[4][5] In many cancers, the Hippo pathway is inactivated, leading to the nuclear translocation of YAP/TAZ and the transcription of genes that promote cell proliferation and inhibit apoptosis.
Xmu-MP-1 is a valuable tool for studying the Hippo pathway and for exploring its therapeutic targeting in cancer. It is a reversible and selective inhibitor of MST1 and MST2 with IC50 values of 71.1 nM and 38.1 nM, respectively.[1][6] By inhibiting MST1/2, Xmu-MP-1 prevents the phosphorylation of LATS1/2 and subsequently YAP, leading to YAP activation.[6] Interestingly, while YAP activation is generally associated with cell growth, in some cancer contexts, such as hematopoietic tumors, Xmu-MP-1 treatment leads to anti-proliferative effects and cell death.[2][4] This suggests a complex, context-dependent role for the Hippo pathway in cancer.
These application notes will guide researchers in designing and conducting experiments to evaluate the efficacy and mechanism of action of Xmu-MP-1 in various cancer models.
Data Presentation
Table 1: In Vitro Efficacy of Xmu-MP-1 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Concentration/IC50 | Reference |
| Namalwa | Burkitt's Lymphoma | Cell Viability | EC50 (72h) | 1.21 - 2.7 µM | [3] |
| Raji | Burkitt's Lymphoma | Cell Viability | EC50 (72h) | 1.21 - 2.7 µM | [3] |
| Ramos | Burkitt's Lymphoma | Cell Viability | EC50 (72h) | 1.21 - 2.7 µM | [3] |
| Jurkat | T-cell Lymphoma | Cell Viability | EC50 (72h) | 1.21 - 2.7 µM | [3] |
| Daudi | Burkitt's Lymphoma | Cell Viability | EC50 (72h) | 1.21 - 2.7 µM | [3] |
| HepG2 | Hepatocellular Carcinoma | Western Blot | p-MOB1, p-LATS1/2, p-YAP reduction | 0.1 - 10 µM | [1][6] |
| Namalwa | Burkitt's Lymphoma | Caspase 3/7 Assay | Increased Activity | 0.3 - 2.5 µM | [3][4] |
| Various Hematopoietic Tumor Cells | Hematopoietic Cancers | Caspase 3/7 Assay | Increased Activity | 2.5 µM | [3][4] |
| 786-O, A498, RCC4 | Clear Cell Renal Cell Carcinoma | Cell Growth Assay | Growth Inhibition | 2 µM | [9] |
Table 2: In Vivo Efficacy of Xmu-MP-1
| Animal Model | Cancer Type | Dosing | Route | Outcome | Reference |
| Mouse | Acute and chronic liver injury | 1 - 3 mg/kg | Intraperitoneal | Augmented liver repair and regeneration | [1][6] |
| Mouse | Pressure overload-induced hypertrophy | 1 mg/kg (every other day) | Intraperitoneal | Improved cardiac contractility, reduced hypertrophy | [10] |
| Mouse | Endotoxemic acute lung injury | 1 mg/kg | Intraperitoneal | Alleviated lung injury and inflammation | [11] |
Mandatory Visualizations
Caption: The Hippo Signaling Pathway and the inhibitory action of Xmu-MP-1 on MST1/2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. preprints.org [preprints.org]
- 3. XMU-MP-1, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. XMU-MP-1, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells [mdpi.com]
- 5. Hippo Pathway: Upstream Signaling Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 6. selleckchem.com [selleckchem.com]
- 7. XMU-MP-1, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. XMU-MP-1, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 9. The Hippo pathway effector YAP inhibits NF-κB signaling and ccRCC growth by opposing ZHX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
Xmu-MP-1 Administration for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo administration of Xmu-MP-1, a potent and selective inhibitor of Mammalian STE20-like kinase 1/2 (MST1/2), the core components of the Hippo signaling pathway.[1][2] Proper administration and dosage are critical for achieving desired therapeutic effects and ensuring reproducible experimental outcomes in preclinical research.
Introduction to Xmu-MP-1
Xmu-MP-1 is a small molecule inhibitor that targets MST1 and MST2, leading to the activation of the downstream effector Yes-associated protein (YAP).[3][4] This mechanism promotes cell growth, proliferation, and tissue regeneration, making Xmu-MP-1 a valuable tool for studies in regenerative medicine, oncology, and various other disease models.[1][5] In vivo studies have demonstrated its efficacy in promoting tissue repair in the intestine and liver, protecting against cardiac hypertrophy, and improving glucose tolerance.[5][6][7]
Data Presentation: In Vivo Administration Parameters
The following tables summarize the quantitative data from various in vivo studies utilizing Xmu-MP-1, providing a comparative overview of administration routes, dosages, and experimental models.
Table 1: Intraperitoneal (IP) Administration of Xmu-MP-1
| Animal Model | Dosage | Frequency | Vehicle | Study Focus | Reference |
| C57BL/6 Mice (cardiac hypertrophy) | 1 mg/kg | Every 2 days | DMSO | Cardiac protection | [6][8] |
| Balb/c Mice (diabetes) | 1 mg/kg | Daily | DMSO | Spermatogenesis improvement | [9][10] |
| Mice (liver and intestinal injury) | 1 - 3 mg/kg | Not specified | Not specified | Tissue repair and regeneration | [5][11] |
| Mice (ionizing radiation injury) | 10 mg/kg | Daily for 7 days prior to radiation | 10% DMSO in normal saline | Radioprotection | [12] |
Table 2: Oral Gavage Administration of Xmu-MP-1
| Animal Model | Dosage | Frequency | Vehicle | Study Focus | Reference |
| LDL receptor −/− Mice (aortic aneurysm) | 3 mg/kg | Daily | DMSO | Aortic aneurysm | [13] |
Signaling Pathway and Experimental Workflow
Hippo Signaling Pathway Inhibition by Xmu-MP-1
Xmu-MP-1 acts by inhibiting the kinase activity of MST1 and MST2. This prevents the subsequent phosphorylation and activation of Large Tumor Suppressor 1/2 (LATS1/2). In the absence of LATS1/2 activation, the downstream effector YAP is not phosphorylated, allowing it to translocate into the nucleus and promote the transcription of genes involved in cell proliferation and survival.
Caption: The Hippo signaling pathway and the inhibitory action of Xmu-MP-1.
General In Vivo Experimental Workflow
A typical in vivo study involving Xmu-MP-1 administration follows a structured workflow from preparation to data analysis.
Caption: A generalized workflow for in vivo studies using Xmu-MP-1.
Experimental Protocols
The following are detailed protocols for the preparation and administration of Xmu-MP-1 for in vivo studies. These protocols are based on methods cited in the literature and should be adapted to specific experimental needs and institutional guidelines.
Protocol 1: Preparation of Xmu-MP-1 for In Vivo Administration
Materials:
-
Xmu-MP-1 powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl) or Normal Saline
-
Sterile, light-protected tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure for Intraperitoneal Injection Vehicle:
-
For a simple DMSO vehicle: Dissolve Xmu-MP-1 in 100% DMSO to create a stock solution.[6][9] For injections, this stock can be diluted with saline, though care must be taken to avoid precipitation. A common final concentration of DMSO in the injected solution is 10%.[12]
-
For a mixed vehicle (recommended to improve solubility and reduce toxicity):
-
First, dissolve Xmu-MP-1 in DMSO to make a concentrated stock solution (e.g., 10% of the final volume).[11]
-
In a separate tube, prepare the vehicle by mixing PEG300 (40% of final volume), Tween-80 (5% of final volume), and Saline (45% of final volume).[11]
-
Add the Xmu-MP-1/DMSO stock solution to the vehicle mixture and vortex thoroughly until the solution is clear.[11]
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[11]
-
It is recommended to prepare the working solution fresh on the day of use. [11]
-
Procedure for Oral Gavage Vehicle:
-
Dissolve the required amount of Xmu-MP-1 directly in DMSO to achieve the desired final concentration for administration (e.g., 30 mg/mL).[13]
-
Ensure the solution is clear and homogenous before administration.
Protocol 2: Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared Xmu-MP-1 solution
-
Appropriate size syringes (e.g., 1 mL)
-
Needles (25-30 gauge)
-
Animal scale
-
70% Ethanol or other appropriate disinfectant
-
Gauze pads
Procedure:
-
Weigh the mouse to determine the correct volume of Xmu-MP-1 solution to inject based on the desired dosage (e.g., 1 mg/kg).
-
Properly restrain the mouse, ensuring a firm but gentle grip. The mouse should be positioned with its head tilted downwards to move the abdominal organs away from the injection site.[14][15]
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[14][16]
-
Wipe the injection site with 70% ethanol.[14]
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[14][16]
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is drawn, withdraw the needle and reinject at a different site with a new needle.[15]
-
Slowly inject the solution. The maximum recommended volume for an IP injection in an adult mouse is typically less than 2-3 mL.[17]
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress or adverse reactions.
Protocol 3: Oral Gavage in Mice
Materials:
-
Prepared Xmu-MP-1 solution
-
Syringe
-
Flexible or rigid gavage needle with a ball tip
-
Animal scale
Procedure:
-
Weigh the mouse to calculate the correct volume of Xmu-MP-1 solution.
-
Gently restrain the mouse, holding it in an upright position.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.
-
Gently insert the gavage needle into the mouth, allowing the mouse to swallow the ball tip.
-
Carefully advance the needle along the esophagus into the stomach. Do not force the needle.
-
Once the needle is in place, slowly administer the Xmu-MP-1 solution.
-
Gently remove the gavage needle and return the mouse to its cage.
-
Monitor the animal for any signs of respiratory distress or discomfort.
Conclusion
The administration of Xmu-MP-1 in in vivo studies requires careful consideration of the administration route, dosage, and vehicle formulation to ensure efficacy and minimize potential toxicity. The protocols and data presented here provide a comprehensive guide for researchers to design and execute their experiments effectively. Adherence to proper animal handling and injection techniques is crucial for the welfare of the animals and the validity of the experimental results.
References
- 1. XMU-MP-1, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. XMU-MP-1, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological targeting of kinases MST1 and MST2 augments tissue repair and regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU-MP-1, protects the heart against adverse effects during pressure overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Mammalian Ste-20-like Kinase 1/2 (MST1/2) Inhibitor XMU-MP-1: A Potential Compound to Improve Spermatogenesis in Mouse Model of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. MST1/2 inhibitor XMU‐MP‐1 alleviates the injury induced by ionizing radiation in haematopoietic and intestinal system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mst1/2 Kinases Inhibitor, XMU-MP-1, Attenuates Angiotensin II-Induced Ascending Aortic Expansion in Hypercholesterolemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uac.arizona.edu [uac.arizona.edu]
- 15. research.vt.edu [research.vt.edu]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. cea.unizar.es [cea.unizar.es]
preparing Xmu-MP-1 stock solutions and working concentrations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Xmu-MP-1 is a potent, selective, and reversible ATP-competitive inhibitor of Mammalian Sterile 20-like kinases 1 and 2 (MST1/2), which are core components of the Hippo signaling pathway.[1][2] By inhibiting MST1/2, Xmu-MP-1 prevents the phosphorylation cascade that leads to the inactivation of the transcriptional co-activator Yes-associated protein (YAP), promoting cell proliferation, tissue repair, and regeneration.[3][4] These application notes provide detailed protocols for the preparation of Xmu-MP-1 stock solutions and its application in in vitro cell-based assays.
Physicochemical Properties and Solubility
Xmu-MP-1 is supplied as a solid, typically a light yellow to yellow powder.[4] Proper solubilization is critical for its activity and for obtaining reproducible experimental results.
Table 1: Solubility of Xmu-MP-1 in Common Solvents
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 8-83 mg/mL | ~19-199 mM | The recommended solvent for creating high-concentration stock solutions. Use of fresh, anhydrous DMSO is advised as moisture can reduce solubility.[1] Sonication may be required for complete dissolution.[2][5] |
| Ethanol | ~0.5-2 mg/mL | ~1.2-4.8 mM | Lower solubility compared to DMSO.[1][2] |
| DMF | ~2 mg/mL | ~4.8 mM | Soluble, but less common for cell culture applications.[2] |
| Water | Insoluble | - | Not suitable for initial solubilization.[1] |
Preparation of Stock Solutions
High-concentration stock solutions are typically prepared in DMSO and stored frozen. It is crucial to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[4]
Protocol 1: Preparation of a 10 mM Xmu-MP-1 Stock Solution in DMSO
Materials:
-
Xmu-MP-1 solid powder (MW: 416.48 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh a specific amount of Xmu-MP-1 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.165 mg of Xmu-MP-1.
-
Solubilization: Add the appropriate volume of DMSO to the vial containing the Xmu-MP-1 powder. To continue the example, add 1 mL of DMSO to the 4.165 mg of powder.
-
Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, place the vial in a sonicator bath for 5-10 minutes until the solution is clear.[5]
-
Aliquoting: Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile cryovials. This prevents contamination and degradation from multiple freeze-thaw cycles.[4]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[4]
Working Concentrations for In Vitro Assays
The optimal working concentration of Xmu-MP-1 depends on the cell type, assay duration, and the specific biological question. The effective range in vitro is typically between 0.1 µM and 10 µM.[6][7]
Table 2: Recommended Working Concentrations of Xmu-MP-1 for In Vitro Studies
| Cell Line/Model | Concentration Range | Incubation Time | Application/Assay | Reference(s) |
| HepG2 (Human Liver Carcinoma) | 0.1 - 10 µM | 6 - 24 hours | Inhibition of LATS1/2 & YAP phosphorylation, RT-qPCR for target genes (CTGF, CYR61) | [1][6] |
| Hematopoietic Tumor Cells (Namalwa, Raji, Jurkat) | 0.3 - 2.7 µM | 72 hours | Antiproliferation (EC50 determination), Apoptosis (Caspase 3/7 activity) | [6][8][9] |
| Neonatal Rat Cardiomyocytes (NRCM) | 1 - 5 µM | Not Specified | Luciferase reporter assay for YAP activity | [10] |
| INS-1 (Rat Insulinoma) | 1 - 3 µM | 24 hours | Protection against STZ-induced cell damage | [11] |
| Osteoarthritis Chondrocytes | Not Specified | Not Specified | Proliferation and anti-apoptotic effects | [3] |
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM Xmu-MP-1 stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM Xmu-MP-1 stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes and to minimize DMSO concentration in the final culture, first prepare an intermediate dilution (e.g., 1 mM) in sterile cell culture medium or PBS.
-
Example: Add 10 µL of the 10 mM stock to 90 µL of medium to get a 1 mM solution.
-
-
Final Dilution: Add the required volume of the stock or intermediate solution to the final volume of cell culture medium to achieve the desired working concentration.
-
Example: To prepare 1 mL of medium with a final concentration of 1 µM Xmu-MP-1, add 1 µL of the 1 mM intermediate solution.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the Xmu-MP-1 treated samples. For the example above, the final DMSO concentration would be 0.1%.
-
Application: Mix the medium well and immediately apply it to the cells.
Mechanism of Action: The Hippo Signaling Pathway
Xmu-MP-1 targets the core kinases of the Hippo pathway, MST1 and MST2. In a resting state, MST1/2 phosphorylate and activate LATS1/2 kinases. LATS1/2 then phosphorylate the transcriptional co-activator YAP, leading to its sequestration in the cytoplasm and subsequent degradation. When Xmu-MP-1 inhibits MST1/2, this phosphorylation cascade is blocked. Unphosphorylated YAP is free to translocate into the nucleus, where it binds with TEAD family transcription factors to induce the expression of genes that promote cell proliferation and inhibit apoptosis, such as CTGF and CYR61.[3]
Caption: The Hippo signaling pathway and the inhibitory action of Xmu-MP-1.
General Experimental Workflow
A typical in vitro experiment using Xmu-MP-1 involves cell seeding, treatment, incubation, and a final assay to measure the biological outcome.
Caption: A generalized workflow for in vitro experiments using Xmu-MP-1.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Frontiers | XMU-MP-1 attenuates osteoarthritis via inhibiting cartilage degradation and chondrocyte apoptosis [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. XMU-MP-1 | Apoptosis | MST Inhibitor | TargetMol [targetmol.com]
- 6. preprints.org [preprints.org]
- 7. selleck.co.jp [selleck.co.jp]
- 8. XMU-MP-1, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. XMU-MP-1, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells [mdpi.com]
- 10. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Treatment with Mammalian Ste-20-like Kinase 1/2 (MST1/2) Inhibitor XMU-MP-1 Improves Glucose Tolerance in Streptozotocin-Induced Diabetes Mice [mdpi.com]
Xmu-MP-1 Treatment for Optimal YAP Activation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Xmu-MP-1 to achieve optimal activation of Yes-associated protein (YAP), a critical transcriptional co-activator in the Hippo signaling pathway. The following protocols and data are intended to assist in the design and execution of experiments aimed at modulating YAP activity for research and therapeutic development.
Xmu-MP-1 is a potent and selective small molecule inhibitor of Mammalian Sterile 20-like kinases 1 and 2 (MST1/2), the core upstream kinases of the Hippo pathway.[1][2][3][4] By inhibiting MST1/2, Xmu-MP-1 prevents the subsequent phosphorylation cascade that leads to the cytoplasmic retention and inactivation of YAP.[1][5] This results in the nuclear translocation of YAP, where it associates with TEAD transcription factors to drive the expression of target genes involved in cell proliferation, survival, and tissue regeneration.[1][5]
Quantitative Data Summary
The optimal concentration and duration of Xmu-MP-1 treatment are cell-type and context-dependent. The following tables summarize effective concentrations and durations reported in various studies.
Table 1: Effective Xmu-MP-1 Concentrations for YAP Activation in vitro
| Cell Type | Concentration Range (µM) | Observed Effect | Reference |
| Neonatal Rat Cardiomyocytes (NRCM) | 1 - 5 | Increased YAP activity, nuclear translocation, and expression of active YAP.[1][6] | [1] |
| Human Liver Carcinoma (HepG2) | 0.1 - 10 | Dose-dependent reduction in phosphorylation of MOB1, LATS1/2, and YAP.[2][5] | [2][5] |
| Human SH-SY5Y Neuroblastoma Cells | 5 | Not specified | [6] |
| Various (RAW264.7, U2OS, SW480, RPE1, SNU-423) | Not specified | Inhibition of H₂O₂-stimulated MOB1 phosphorylation. | [5] |
| Hematopoietic Tumor Cell Lines (Namalwa, Daudi, Ramos, Jurkat, K562, HL-60, MP-1) | 0.3 - 2.5 | Induced apoptosis and cell cycle arrest.[7] | [7] |
| Clear Cell Renal Cell Carcinoma (ccRCC) 786-O cells | Not specified | Downregulation of NF-κB target genes.[8] | [8] |
Table 2: Effective Xmu-MP-1 Treatment Durations for YAP Activation in vitro
| Cell Type | Treatment Duration | Assay | Observed Effect | Reference |
| Neonatal Rat Cardiomyocytes (NRCM) | 24 hours | Western Blot, Luciferase Assay, Immunofluorescence | Increased YAP activity and nuclear translocation.[6] | [6] |
| Neonatal Rat Cardiomyocytes (NRCM) | 72 hours | Immunofluorescence | Inhibition of phenylephrine-induced hypertrophy. | [1] |
| Human Liver Carcinoma (HepG2) | 4 - 8 hours | Western Blot | Reduced phosphorylation of Hippo pathway components.[5] | [5] |
| Human Liver Carcinoma (HepG2) | 6 hours | RT-qPCR | Upregulation of YAP target genes CTGF and CYR61.[9] | [9] |
| Clear Cell Renal Cell Carcinoma (ccRCC) 786-O cells | 2 - 8 hours | RT-qPCR | Progressive decrease in NF-κB target gene expression.[8] | [8] |
| Hematopoietic Tumor Cell Lines | 24 - 72 hours | Apoptosis and Cell Proliferation Assays | Increased apoptosis and decreased proliferation.[7] | [7] |
Table 3: Effective Xmu-MP-1 Dosing for YAP Activation in vivo (Mouse Models)
| Mouse Model | Dosage | Administration Route | Frequency | Duration | Observed Effect | Reference |
| Transverse Aortic Constriction (TAC) | 1 mg/kg | Intraperitoneal | Every other day | 10 days | Improved cardiac contractility and reduced hypertrophy.[1] | [1] |
| Lipopolysaccharide (LPS)-induced lung injury | 1 mg/kg | Intraperitoneal | Single dose or daily | Up to 168 hours | Stimulated YAP activity and attenuated lung injury.[10] | [10] |
| Unilateral Ureteral Obstruction (UUO) | 2 mg/kg | Intraperitoneal | Daily | 6 days | Impaired renal fibrosis. | [11] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: The Hippo-YAP signaling pathway and the mechanism of Xmu-MP-1 action.
Caption: A typical experimental workflow for determining optimal Xmu-MP-1 treatment.
Caption: Logical relationship between Xmu-MP-1 treatment and YAP activation.
Detailed Experimental Protocols
The following are generalized protocols for key experiments to assess YAP activation following Xmu-MP-1 treatment. Researchers should optimize these protocols for their specific cell types and experimental conditions.
Protocol 1: Western Blot Analysis of Hippo Pathway Protein Phosphorylation
Objective: To determine the effect of Xmu-MP-1 on the phosphorylation status of key Hippo pathway proteins (e.g., MST1/2, LATS1/2, MOB1, YAP).
Materials:
-
Cell culture reagents
-
Xmu-MP-1 (dissolved in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat cells with a range of Xmu-MP-1 concentrations (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (DMSO) for various time points (e.g., 2, 4, 6, 8, 24 hours).
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensities using image analysis software and normalize phosphorylated protein levels to total protein levels.
Protocol 2: Immunofluorescence for YAP Nuclear Translocation
Objective: To visualize the subcellular localization of YAP and determine the extent of its nuclear translocation upon Xmu-MP-1 treatment.
Materials:
-
Cells cultured on glass coverslips in multi-well plates
-
Xmu-MP-1 (dissolved in DMSO)
-
DMSO (vehicle control)
-
PBS
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.25% Triton X-100 in PBS for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against YAP
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on sterile glass coverslips in multi-well plates. After adherence, treat with the desired concentrations of Xmu-MP-1 and a vehicle control for the determined optimal duration.
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding with blocking solution for 1 hour at room temperature.
-
Incubate with the primary YAP antibody (diluted in blocking solution) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.
-
-
Staining and Mounting:
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the percentage of cells with predominantly nuclear YAP localization in treated versus control groups.
Protocol 3: RT-qPCR for YAP Target Gene Expression
Objective: To measure the mRNA expression levels of YAP target genes (e.g., CTGF, CYR61) following Xmu-MP-1 treatment.
Materials:
-
Cell culture reagents
-
Xmu-MP-1 (dissolved in DMSO)
-
DMSO (vehicle control)
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with Xmu-MP-1 as described in Protocol 1. Following treatment, lyse the cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.
-
Real-Time qPCR:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, and cDNA template.
-
Run the qPCR reaction on a real-time PCR system using a standard cycling protocol.
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in target gene expression, normalized to the housekeeping gene and relative to the vehicle-treated control group.
By following these protocols and considering the provided data, researchers can effectively utilize Xmu-MP-1 to modulate YAP activity and investigate its downstream biological effects.
References
- 1. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. XMU-MP-1, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Hippo pathway effector YAP inhibits NF-κB signaling and ccRCC growth by opposing ZHX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Inactivation of MST1/2 Controls Macrophage Polarization to Affect Macrophage-Related Disease via YAP and Non-YAP Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Efficacy of Xmu-MP-1 in Preclinical Models of Liver Injury
Audience: Researchers, scientists, and drug development professionals.
Introduction
Xmu-MP-1 is a potent and selective small-molecule inhibitor of Mammalian Sterile 20-like kinases 1 and 2 (MST1/2), the core components of the Hippo signaling pathway.[1][2][3] The Hippo pathway is a critical regulator of organ size, tissue regeneration, and apoptosis.[4] In the liver, activation of this pathway leads to the phosphorylation and cytoplasmic retention of the transcriptional co-activator Yes-associated protein (YAP), inhibiting cell proliferation and promoting apoptosis.[4]
By inhibiting MST1/2, Xmu-MP-1 blocks this phosphorylation cascade, promoting the nuclear translocation of YAP.[3][5] This in turn activates a transcriptional program that enhances hepatocyte proliferation and survival, making Xmu-MP-1 a promising therapeutic agent for liver regeneration.[6][7] Studies have shown that Xmu-MP-1 augments liver repair in both acute and chronic liver injury models in mice.[2][8] These application notes provide a detailed protocol for assessing the efficacy of Xmu-MP-1 in common preclinical models of liver injury.
1. Signaling Pathway of Xmu-MP-1 Action
The diagram below illustrates the Hippo signaling cascade and the mechanism of action for Xmu-MP-1. In a homeostatic state, the core Hippo kinases MST1/2 phosphorylate and activate LATS1/2. LATS1/2 then phosphorylates YAP, leading to its sequestration in the cytoplasm and subsequent degradation. Xmu-MP-1 inhibits MST1/2, preventing YAP phosphorylation and allowing its translocation into the nucleus, where it promotes the expression of genes involved in cell proliferation and survival.
2. Experimental Workflow
A typical workflow for evaluating Xmu-MP-1 involves inducing acute liver injury in mice, administering the compound, and collecting samples for a multi-faceted analysis of its therapeutic effects.
3. Experimental Protocols
Animal Model of Acute Liver Injury
This protocol describes the induction of acute liver injury using carbon tetrachloride (CCl4), a widely used model for studying hepatotoxicity.[9][10] Acetaminophen (APAP) overdose is another common and clinically relevant model.[11][12]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Carbon Tetrachloride (CCl4)
-
Corn oil or Olive oil
-
Xmu-MP-1
-
Vehicle for Xmu-MP-1 (e.g., DMSO/Saline solution)
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Divide mice into three groups (n=6-8 per group):
-
Group 1 (Control): Administer corn oil and Xmu-MP-1 vehicle.
-
Group 2 (CCl4 + Vehicle): Administer CCl4 and Xmu-MP-1 vehicle.
-
Group 3 (CCl4 + Xmu-MP-1): Administer CCl4 and Xmu-MP-1.
-
-
Induce liver injury by a single intraperitoneal (i.p.) injection of CCl4 (1 mL/kg body weight, diluted 1:3 in corn oil).[9]
-
One hour after CCl4 injection, administer Xmu-MP-1 (1-3 mg/kg, i.p.) or vehicle.[1][2] The optimal dose may require preliminary testing.
-
Euthanize mice 24 to 48 hours after CCl4 administration.
-
Collect blood via cardiac puncture for serum analysis.
-
Perfuse the liver with cold PBS, then excise and divide it for various analyses (histology, RNA, and protein extraction).
Serum Biochemistry Analysis
Protocol:
-
Collect whole blood in serum separator tubes.
-
Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (serum) and store it at -80°C until analysis.
-
Measure the serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin (TBIL) using a veterinary automated chemistry analyzer. These are standard biomarkers for liver injury.[13][14][15]
Data Presentation:
| Group | ALT (U/L) | AST (U/L) | ALP (U/L) | TBIL (mg/dL) |
| Control | ||||
| CCl4 + Vehicle | ||||
| CCl4 + Xmu-MP-1 |
Histopathological Analysis
Protocol:
-
Fix a portion of the liver in 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissue through graded alcohols and xylene, and embed in paraffin.
-
Cut 4-5 µm sections and mount them on glass slides.[16]
-
Deparaffinize, rehydrate, and stain the sections with Hematoxylin and Eosin (H&E) using standard procedures.[17]
-
Examine the slides under a light microscope to assess liver architecture, hepatocyte necrosis, inflammatory cell infiltration, and steatosis.[18][19]
-
Score the liver injury semi-quantitatively based on the extent of necrosis and inflammation.
Data Presentation:
| Group | Necrosis Score (0-4) | Inflammation Score (0-3) | Total Histology Score |
| Control | |||
| CCl4 + Vehicle | |||
| CCl4 + Xmu-MP-1 | |||
| (Scoring system should be predefined, e.g., 0=none, 1=mild, 2=moderate, 3=marked, 4=severe) |
Apoptosis Detection (TUNEL Assay)
Protocol:
-
Use 4-5 µm paraffin-embedded liver sections as prepared for histology.
-
Perform the Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay using a commercial kit (e.g., from Roche or similar suppliers) following the manufacturer's instructions.[20][21]
-
The general steps include deparaffinization, rehydration, and permeabilization with Proteinase K.
-
Incubate sections with the TdT reaction mixture to label the 3'-OH ends of fragmented DNA.[22][23]
-
Detect the labeled cells using a fluorescently-conjugated antibody or a substrate that produces a colored precipitate.
-
Counterstain nuclei with DAPI (for fluorescence) or Hematoxylin (for light microscopy).
-
Capture images from at least five random fields per slide using an appropriate microscope.
-
Calculate the apoptotic index as the percentage of TUNEL-positive nuclei relative to the total number of nuclei.
Data Presentation:
| Group | Apoptotic Index (%) |
| Control | |
| CCl4 + Vehicle | |
| CCl4 + Xmu-MP-1 |
Gene Expression Analysis (qRT-PCR)
Protocol:
-
Homogenize a snap-frozen liver tissue sample (~30 mg) in TRIzol reagent or a similar lysis buffer.
-
Extract total RNA according to the manufacturer's protocol.[24][25] Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit.[26]
-
Perform quantitative real-time PCR (qRT-PCR) using a SYBR Green-based master mix and gene-specific primers.[27][28]
-
Analyze the expression of target genes (e.g., YAP targets like Ctgf, Cyr61; proliferation markers like Pcna, Ki67; apoptosis markers like Bax, Bcl2) and normalize to a stable housekeeping gene (e.g., Gapdh or Actb).[24]
-
Calculate the relative gene expression using the 2-ΔΔCt method.[24]
Data Presentation:
| Gene | Group | Relative mRNA Expression (Fold Change vs. Control) |
| Ctgf | CCl4 + Vehicle | |
| CCl4 + Xmu-MP-1 | ||
| Pcna | CCl4 + Vehicle | |
| CCl4 + Xmu-MP-1 | ||
| Bcl2 | CCl4 + Vehicle | |
| CCl4 + Xmu-MP-1 |
Protein Expression Analysis (Western Blot)
Protocol:
-
Homogenize a snap-frozen liver tissue sample (~50 mg) in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature 30-50 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Target proteins should include key Hippo pathway components (p-YAP, YAP, p-MST1/2, MST1/2) and apoptosis markers (Cleaved Caspase-3).[29][30][31][32]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Data Presentation:
| Protein | Group | Relative Protein Expression (Fold Change vs. Control) |
| p-YAP / Total YAP | CCl4 + Vehicle | |
| CCl4 + Xmu-MP-1 | ||
| Cleaved Caspase-3 | CCl4 + Vehicle | |
| CCl4 + Xmu-MP-1 |
By following these protocols, researchers can conduct a comprehensive assessment of Xmu-MP-1's efficacy in mitigating liver injury. The combined analysis of serum biomarkers, histopathology, apoptosis, and the molecular markers of the Hippo pathway will provide robust evidence of the compound's therapeutic potential and mechanism of action.[33] The quantitative data, summarized in the tables provided, will allow for clear interpretation and comparison across experimental groups.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. XMU-MP-1, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells [mdpi.com]
- 4. The Hippo signaling pathway in liver regeneration and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. The Hippo Pathway in Liver Homeostasis and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Hippo Signaling Pathway in Regenerative Medicine | Springer Nature Experiments [experiments.springernature.com]
- 8. Hippo signaling in the liver: role in development, regeneration and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hepatoprotective effects of baicalein against CCl4-induced acute liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Acetaminophen-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Molecular Biomarkers in Drug-Induced Liver Injury: Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liver injury biomarkers: Significance and symbolism [wisdomlib.org]
- 15. Hepatic injury biomarkers: Significance and symbolism [wisdomlib.org]
- 16. Histological and Molecular Evaluation of Liver Biopsies: A Practical and Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ueg.eu [ueg.eu]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. 2.8. Determination of Hepatocyte Apoptosis by the TUNEL Method [bio-protocol.org]
- 21. biotna.net [biotna.net]
- 22. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 24. 2.4. Quantification of Genes Expression in Liver Tissue [bio-protocol.org]
- 25. Analysis of liver connexin expression using reverse transcription quantitative real-time polymerase chain reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Real time PCR of mouse liver tissue [protocols.io]
- 28. pubcompare.ai [pubcompare.ai]
- 29. researchgate.net [researchgate.net]
- 30. Hippo signaling is a potent in vivo growth and tumor suppressor pathway in the mammalian liver - PMC [pmc.ncbi.nlm.nih.gov]
- 31. escholarship.org [escholarship.org]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Xmu-MP-1 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Xmu-MP-1, a selective inhibitor of MST1/2 kinases in the Hippo signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Xmu-MP-1?
A1: Xmu-MP-1 is a potent, selective, and reversible ATP-competitive inhibitor of the mammalian sterile 20-like kinases 1 and 2 (MST1/2).[1][2] By inhibiting MST1/2, Xmu-MP-1 prevents the phosphorylation and activation of Large Tumor Suppressor Kinases 1/2 (LATS1/2). This leads to the dephosphorylation and nuclear translocation of the transcriptional co-activator Yes-associated protein (YAP), promoting the expression of genes involved in cell proliferation and tissue regeneration in many cell types.[3][4][5][6]
Q2: What is the recommended solvent and storage condition for Xmu-MP-1?
A2: Xmu-MP-1 is soluble in organic solvents like DMSO and ethanol.[7] For in vitro experiments, a common stock solution is prepared in DMSO.[8][9] It is crucial to use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[3] For long-term storage, the solid compound should be stored at -20°C for up to 4 years.[1][7] Stock solutions in DMSO can be stored at -80°C for up to 2 years or -20°C for up to 1 year; however, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Q3: What are the typical working concentrations for Xmu-MP-1 in cell culture experiments?
A3: The effective concentration of Xmu-MP-1 is highly cell-type dependent and ranges from 0.1 to 10 µM.[2][3][5] For example, in HepG2 cells, concentrations between 0.1 to 10 µM have been shown to reduce phosphorylation of downstream targets in a dose-dependent manner.[2][3][5] In neonatal rat cardiomyocytes, a maximal effect in reducing apoptosis was observed at 3 µM.[6] However, in some hematopoietic tumor cell lines, EC50 values were observed in the range of 1.21 to 2.7 µM.[10] It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition of Hippo Pathway
Q: I am not observing the expected decrease in phosphorylation of downstream targets (e.g., p-MOB1, p-LATS1/2) or an increase in nuclear YAP after Xmu-MP-1 treatment. What could be the issue?
A: This could be due to several factors:
-
Suboptimal Concentration: The effective concentration of Xmu-MP-1 is cell-type specific. If the concentration is too low, it may not be sufficient to inhibit MST1/2.
-
Inhibitor Inactivity: Improper storage or handling of Xmu-MP-1 can lead to its degradation.
-
High ATP Concentration: Xmu-MP-1 is an ATP-competitive inhibitor. High intracellular ATP levels can reduce its inhibitory effect.[3][11]
-
Solution: While altering intracellular ATP is generally not feasible, this is an important consideration when interpreting results, especially when comparing different cell types with varying metabolic states.
-
-
Western Blotting Issues: The problem might lie in the detection method rather than the inhibitor's activity.
-
Solution: Troubleshoot your Western blot protocol. Ensure efficient protein transfer, use fresh antibodies at their optimal dilution, and include appropriate positive and negative controls.[12]
-
Issue 2: Unexpected or Off-Target Effects
Q: I am observing unexpected cellular effects, such as cell cycle arrest or cytotoxicity, instead of the anticipated increase in proliferation. Why is this happening?
A: While Xmu-MP-1 is a selective MST1/2 inhibitor, off-target effects can occur, particularly at higher concentrations.
-
Off-Target Kinase Inhibition: At higher concentrations, Xmu-MP-1 has been shown to inhibit other kinases, which can lead to unintended biological outcomes.[4][13] For instance, in a human hair follicle model, Xmu-MP-1 induced cell cycle arrest, likely due to off-target inhibition of kinases like Aurora A/B.[4]
-
Solution: Use the lowest effective concentration of Xmu-MP-1 determined from your dose-response experiments. If unexpected effects persist, consider cross-validating your findings with another MST1/2 inhibitor or using a genetic approach (e.g., siRNA) to confirm that the observed phenotype is due to Hippo pathway inhibition.
-
-
Cell-Type Specific Responses: The cellular response to Hippo pathway inhibition is highly context-dependent. In some cell types, particularly certain cancer cells, inhibiting MST1/2 can lead to apoptosis and cell cycle arrest rather than proliferation.[2][10][14]
-
Solution: Carefully characterize the response of your specific cell line to Xmu-MP-1. It is crucial to be aware that the canonical pro-proliferative output of YAP activation is not universal.[5]
-
Issue 3: Solubility and Formulation Problems
Q: I am having trouble dissolving Xmu-MP-1 or I am seeing precipitation in my culture medium.
A: Solubility issues can lead to inconsistent and unreliable results.
-
Poor Solubility in Aqueous Solutions: Xmu-MP-1 is poorly soluble in water.
-
Solution: Prepare a high-concentration stock solution in a suitable organic solvent like DMSO.[8] When diluting the stock into your aqueous culture medium, ensure rapid and thorough mixing to prevent precipitation. The final concentration of the organic solvent in the medium should be kept low (typically <0.1%) and consistent across all experimental conditions, including vehicle controls.
-
-
DMSO Quality: The quality of DMSO can affect solubility.
-
Solution: Use fresh, anhydrous, high-purity DMSO, as it can absorb moisture from the air, which will decrease the solubility of the compound.[3]
-
-
In Vivo Formulation: For animal studies, a specific formulation is required.
Data Presentation
Table 1: In Vitro Efficacy of Xmu-MP-1
| Parameter | Value | Kinase | Reference |
| IC₅₀ | 71.1 ± 12.9 nM | MST1 | [11] |
| IC₅₀ | 38.1 ± 6.9 nM | MST2 | [11] |
Table 2: Recommended Working Concentrations of Xmu-MP-1 in Various Cell Lines
| Cell Line | Application | Effective Concentration | Observed Effect | Reference |
| HepG2 | Hippo Pathway Inhibition | 0.1 - 10 µM | Dose-dependent reduction of p-MOB1, p-LATS1/2, and p-YAP | [2][3][5] |
| Neonatal Rat Cardiomyocytes | Apoptosis Inhibition | 1 - 5 µM (Max effect at 3 µM) | Reduced apoptosis and increased cell survival | [6] |
| Hematopoietic Tumor Cell Lines (e.g., Namalwa) | Viability Reduction | 1.21 - 2.7 µM (EC₅₀) | Decreased cell viability | [10] |
| INS-1 (Insulinoma) | Cell Viability | >1 µM | Decreased cell survival (potential toxicity at higher doses) | [13] |
Experimental Protocols & Visualizations
Hippo Signaling Pathway Inhibition by Xmu-MP-1
Caption: Mechanism of Xmu-MP-1 action on the Hippo signaling pathway.
General Experimental Workflow for In Vitro Xmu-MP-1 Treatment
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. XMU-MP-1 induces growth arrest in a model human mini-organ and antagonises cell cycle-dependent paclitaxel cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. XMU-MP-1 | Apoptosis | MST Inhibitor | TargetMol [targetmol.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. XMU-MP-1, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Xmu-MP-1 Technical Support Center: Optimizing Concentrations for Diverse Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Xmu-MP-1, a selective inhibitor of MST1/2 kinases in the Hippo signaling pathway. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and curated data to assist in optimizing Xmu-MP-1 concentrations for your specific cell line and experimental goals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Xmu-MP-1?
A1: Xmu-MP-1 is a potent and reversible inhibitor of the mammalian sterile 20-like kinases 1 and 2 (MST1 and MST2), which are core components of the Hippo signaling pathway.[1][2][3] By inhibiting MST1/2, Xmu-MP-1 prevents the phosphorylation and activation of Large Tumor Suppressor Kinases 1/2 (LATS1/2). This leads to the dephosphorylation and nuclear translocation of the transcriptional co-activator Yes-associated protein (YAP), promoting the expression of genes involved in cell proliferation and survival in many cell types.[1][4]
Q2: What is the expected outcome of Xmu-MP-1 treatment on my cells?
A2: The cellular response to Xmu-MP-1 is highly cell-type specific. In many somatic and regenerative contexts, such as in hepatocytes and intestinal epithelial cells, Xmu-MP-1 treatment promotes proliferation and tissue repair.[1][5] Conversely, in certain cancer cell lines, particularly those of hematopoietic origin (e.g., B- and T-cell lymphomas), Xmu-MP-1 can induce cell cycle arrest, apoptosis, and autophagy.[6][7][8] It is crucial to empirically determine the effect of Xmu-MP-1 on your specific cell line.
Q3: What is a good starting concentration range for my experiments?
A3: A common starting concentration range for in vitro experiments is 0.1 µM to 10 µM.[1][4][9] For many cell lines, significant effects are observed in the 1 µM to 5 µM range.[6][10] However, the optimal concentration can vary significantly. We recommend performing a dose-response experiment to determine the optimal concentration for your cell line and desired biological outcome.
Q4: How should I prepare and store Xmu-MP-1 stock solutions?
A4: Xmu-MP-1 is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[11] It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[4] For long-term storage, the solid powder should be stored at -20°C for up to 3 years, and stock solutions in DMSO can be stored at -80°C for up to 2 years. When preparing working solutions, it is advisable to make fresh dilutions from the stock for each experiment to ensure consistency.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of Xmu-MP-1 | 1. Suboptimal Concentration: The concentration used may be too low for your specific cell line. 2. Cell Line Resistance: Some cell lines, such as certain breast cancer lines (MDA-MB-231, MCF-7), have shown resistance to Xmu-MP-1.[6] 3. Incorrect Preparation/Storage: The compound may have degraded due to improper storage or handling. 4. Short Incubation Time: The treatment duration may be insufficient to elicit a response. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 20 µM). 2. Confirm the expression and activity of Hippo pathway components in your cell line. Consider alternative inhibitors if the pathway is not active. 3. Prepare a fresh stock solution from solid Xmu-MP-1 and ensure proper storage conditions. 4. Extend the incubation time (e.g., 24, 48, 72 hours) and perform a time-course experiment. |
| High Cell Death/Toxicity | 1. Concentration Too High: The concentration of Xmu-MP-1 may be cytotoxic to your cell line. 2. DMSO Toxicity: The final concentration of DMSO in the culture medium may be too high. | 1. Lower the concentration of Xmu-MP-1. Even within the effective range, some cell lines are more sensitive. 2. Ensure the final DMSO concentration in your culture medium is below 0.5%, and preferably below 0.1%. Include a vehicle control (DMSO alone) in your experiments. |
| Inconsistent Results | 1. Variable Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variable results. 2. Inconsistent Drug Preparation: Variations in the preparation of working solutions can affect the final concentration. 3. Cell Passage Number: The phenotype and drug sensitivity of cell lines can change with high passage numbers. | 1. Ensure a consistent and optimized cell seeding density for your assays. 2. Always prepare fresh working solutions from a validated stock solution for each experiment. 3. Use cells within a consistent and low passage number range for all experiments. |
| Precipitation of Xmu-MP-1 in Culture Medium | 1. Low Solubility: Xmu-MP-1 has limited solubility in aqueous solutions. 2. High Concentration: The working concentration may exceed the solubility limit in your culture medium. | 1. Ensure the stock solution in DMSO is fully dissolved before diluting into the culture medium. Sonication may be required.[11][12] 2. Prepare intermediate dilutions in serum-free medium before adding to the final culture. Avoid using excessively high concentrations if not necessary. |
Data Presentation
In Vitro Efficacy of Xmu-MP-1 in Various Cell Lines
| Cell Line | Cell Type | Assay | Endpoint | Concentration | Incubation Time | Result | Reference |
| HepG2 | Human Hepatocellular Carcinoma | Western Blot | p-MOB1, p-LATS1/2, p-YAP | 0.1 - 10 µM | 4 hours | Dose-dependent decrease | [1][4] |
| Namalwa | Human Burkitt's Lymphoma | Cell Viability | EC50 | 1.21 µM | 72 hours | Inhibition of cell growth | [6] |
| Raji | Human Burkitt's Lymphoma | Cell Viability | EC50 | ~1.5 µM | 72 hours | Inhibition of cell growth | [6] |
| Ramos | Human Burkitt's Lymphoma | Cell Viability | EC50 | ~2.0 µM | 72 hours | Inhibition of cell growth | [6] |
| Jurkat | Human T-cell Leukemia | Cell Viability | EC50 | ~2.5 µM | 72 hours | Inhibition of cell growth | [6] |
| Daudi | Human Burkitt's Lymphoma | Cell Viability | EC50 | 2.7 µM | 72 hours | Inhibition of cell growth | [6] |
| Namalwa | Human Burkitt's Lymphoma | Apoptosis Assay | Caspase 3/7 Activity | 0.3 - 2.5 µM | 48 hours | Dose-dependent increase | [6] |
| Neonatal Rat Cardiomyocytes | Primary Cells | Cell Viability (MTT) | Increased Survival | 3 - 5 µM | - | ~25-30% increase | [10] |
| INS-1 | Rat Insulinoma | Cell Viability (MTT) | Decreased Viability | 3 - 5 µM | 24 hours | ~30% decrease | [2] |
| MDA-MB-231 | Human Breast Adenocarcinoma | Cell Viability | - | Up to 10 µM | 72 hours | Resistant | [6] |
| MCF-7 | Human Breast Adenocarcinoma | Cell Viability | - | Up to 10 µM | 72 hours | Resistant | [6] |
In Vitro IC50 Values for Xmu-MP-1
| Target | IC50 |
| MST1 | 71.1 ± 12.9 nM |
| MST2 | 38.1 ± 6.9 nM |
| Data from cell-free kinase assays.[1][4] |
Experimental Protocols
Protocol 1: Determining Optimal Xmu-MP-1 Concentration using an MTT Assay
This protocol is designed to establish a dose-response curve and determine the optimal concentration of Xmu-MP-1 for a given cell line.
Materials:
-
Your cell line of interest
-
Complete culture medium
-
Xmu-MP-1
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment (for adherent cells).
-
-
Preparation of Xmu-MP-1 Dilutions:
-
Prepare a 10 mM stock solution of Xmu-MP-1 in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0, 0.1, 0.5, 1, 2.5, 5, 10, 20 µM).
-
Include a vehicle control with the highest concentration of DMSO used.
-
-
Treatment:
-
Remove the old medium from the wells.
-
Add 100 µL of the prepared Xmu-MP-1 dilutions to the respective wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well.
-
Incubate overnight at 37°C to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Normalize the data to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the log of the Xmu-MP-1 concentration to generate a dose-response curve and determine the IC50 or EC50 value.
-
Protocol 2: Assessing Apoptosis using a Caspase 3/7 Assay
This protocol measures the activity of caspases 3 and 7, key effectors of apoptosis.
Materials:
-
Your cell line of interest
-
Complete culture medium
-
Xmu-MP-1
-
DMSO
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate at the optimal density.
-
Prepare Xmu-MP-1 dilutions as described in Protocol 1.
-
Treat the cells with the desired concentrations of Xmu-MP-1 and a vehicle control.
-
Incubate for the desired time period (e.g., 24 or 48 hours).
-
-
Caspase 3/7 Assay:
-
Allow the plate and the Caspase-Glo® 3/7 reagent to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the luminescence of the blank (medium and reagent only) from all readings.
-
Normalize the data to the vehicle control to determine the fold-change in caspase 3/7 activity.
-
Plot the fold-change in caspase activity against the Xmu-MP-1 concentration.
-
Visualizations
Signaling Pathway of Xmu-MP-1 Action
Caption: The inhibitory effect of Xmu-MP-1 on the Hippo signaling pathway.
Experimental Workflow for Optimizing Xmu-MP-1 Concentration
Caption: A stepwise workflow for determining the optimal Xmu-MP-1 concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Treatment with Mammalian Ste-20-like Kinase 1/2 (MST1/2) Inhibitor XMU-MP-1 Improves Glucose Tolerance in Streptozotocin-Induced Diabetes Mice [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. XMU-MP-1, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. preprints.org [preprints.org]
- 10. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
- 11. XMU-MP-1 | Apoptosis | MST Inhibitor | TargetMol [targetmol.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
addressing experimental variability in Xmu-MP-1 studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental variability in studies involving the MST1/2 inhibitor, Xmu-MP-1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Xmu-MP-1?
A1: Xmu-MP-1 is a potent and selective, ATP-competitive inhibitor of the mammalian sterile 20-like kinases 1 and 2 (MST1/2), which are core components of the Hippo signaling pathway.[1][2] By inhibiting MST1/2, Xmu-MP-1 prevents the phosphorylation of Large Tumor Suppressor Kinases 1/2 (LATS1/2) and MOB kinase activator 1 (MOB1).[3][4][5] This leads to the dephosphorylation and nuclear translocation of the downstream effectors, Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ), promoting their transcriptional activity.[1][2]
Q2: I am not observing the expected pro-proliferative or regenerative effects. What could be the issue?
A2: The cellular response to Xmu-MP-1 is highly context and cell-type dependent. While it promotes regeneration in tissues like the liver and intestine[3][6], it has been shown to induce apoptosis and cell cycle arrest in other cell types, particularly hematopoietic tumor cells.[1][7][8] One study reported that Xmu-MP-1 can cause growth arrest in human hair follicle mini-organs, potentially due to off-target effects.[9] Therefore, the observed outcome is contingent on the specific biological system under investigation.
Q3: My experimental results are inconsistent across different batches of Xmu-MP-1 or between experiments. What are the common sources of variability?
A3: Inconsistent results can stem from several factors:
-
Solubility and Stability: Xmu-MP-1 has limited solubility in aqueous solutions. Ensure it is fully dissolved in a suitable solvent like DMSO before preparing your final working solution.[3][5] One vendor notes that moisture-absorbing DMSO can reduce solubility and advises using fresh DMSO.[3] Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][4]
-
Off-Target Effects: Xmu-MP-1 has been reported to inhibit other kinases beyond MST1/2, including Aurora A/B kinases.[9][10] These off-target activities can lead to phenotypes, such as cell cycle arrest, that are independent of the Hippo-YAP pathway, contributing to variability in experimental outcomes.[9]
-
Dose and Incubation Time: The effects of Xmu-MP-1 are dose-dependent.[1][2][3] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint. Incubation times will also significantly impact the observed effects.
Troubleshooting Guide
Problem 1: Difficulty Dissolving Xmu-MP-1 or Precipitation in Media
-
Possible Cause: Improper solvent or storage conditions.
-
Solution:
-
Prepare a high-concentration stock solution in an appropriate organic solvent. DMSO is commonly used.[3][11] For in vivo studies, co-solvents like PEG300 and Tween-80 may be required.[3][4]
-
Ensure the stock solution is clear before further dilution. Sonication may be necessary to aid dissolution.[5][11]
-
When diluting into aqueous media, add the stock solution dropwise while vortexing to prevent precipitation.
-
Always use fresh, anhydrous DMSO as moisture can reduce solubility.[3]
-
Problem 2: No Effect on Downstream YAP/TAZ Activity
-
Possible Cause: Sub-optimal concentration, insufficient incubation time, or inactive compound.
-
Solution:
-
Concentration Titration: Perform a dose-response experiment. Effective concentrations in cell culture typically range from 0.1 µM to 10 µM.[1][3][4]
-
Time Course Analysis: Conduct a time-course experiment to determine the optimal treatment duration. Maximal inhibition of MOB1 and YAP phosphorylation in vivo has been observed between 1.5 and 6 hours post-administration.[3]
-
Confirm Target Engagement: Assess the phosphorylation status of direct MST1/2 substrates, such as MOB1 or LATS1/2, via Western blot to confirm that Xmu-MP-1 is inhibiting its intended targets in your system.[3][9] A decrease in p-MOB1 is a good indicator of target engagement.[9]
-
Problem 3: Unexpected Cell Cycle Arrest or Cytotoxicity
-
Possible Cause: Off-target effects or cell-type specific responses.
-
Solution:
-
Acknowledge Off-Target Potential: Be aware that Xmu-MP-1 can inhibit other kinases, such as Aurora kinases, which are critical for cell cycle progression.[9] The observed phenotype may be a result of these off-target effects.
-
Lower Concentration: Try using the lowest effective concentration that still modulates YAP/TAZ activity to minimize off-target effects.
-
Alternative Approaches: To confirm that the observed phenotype is due to Hippo pathway inhibition, consider using complementary approaches such as siRNA-mediated knockdown of MST1 and MST2.
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Concentrations of Xmu-MP-1
| Target | IC₅₀ (nM) | Reference |
|---|---|---|
| MST1 | 71.1 ± 12.9 | [3] |
| MST2 | 38.1 ± 6.9 |[3] |
Table 2: Effective Concentrations in Cell Culture Studies
| Cell Line | Concentration Range | Observed Effect | Reference |
|---|---|---|---|
| HepG2 | 0.1 - 10 µM | Reduced phosphorylation of MOB1, LATS1/2, and YAP | [3][4] |
| Hematopoietic Tumor Cells (e.g., Namalwa) | 0.3 - 2.5 µM | Inhibition of cell growth, induction of apoptosis and autophagy | [1][2] |
| Neonatal Rat Cardiomyocytes | 1 - 5 µM | Increased YAP activity, reduced apoptosis | [6] |
| Human Hair Follicle Organ Culture | 1 µM | Decreased proliferation, cell cycle arrest |[9] |
Table 3: In Vivo Dosing and Administration
| Animal Model | Dose | Administration Route | Application | Reference |
|---|---|---|---|---|
| Mouse (Liver/Intestinal Repair) | 1 - 3 mg/kg | Intraperitoneal injection | Tissue regeneration | [3][4] |
| Mouse (Diabetic Model) | 1 mg/kg/day | Intraperitoneal injection | Spermatogenesis study | [12] |
| Rat (Alzheimer's Model) | 0.5 mg/kg (every 48h) | Not specified | Neuroprotection | [13] |
| Mouse (Pressure Overload Heart Model) | 1 mg/kg (every 2 days) | Intraperitoneal injection | Cardiac protection | [6] |
| Mouse (Ionizing Radiation Injury) | Not specified | Not specified | Protection of hematopoietic and intestinal systems |[14] |
Methodologies and Visualizations
Experimental Protocol: Western Blot for Hippo Pathway Activation
-
Cell Treatment: Plate cells and treat with desired concentrations of Xmu-MP-1 or vehicle control (e.g., DMSO) for the determined time period.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-MOB1, MOB1, p-YAP, YAP, and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathway and Workflow Diagrams
Caption: The Hippo signaling pathway and the inhibitory action of Xmu-MP-1.
Caption: Logical workflow for troubleshooting Xmu-MP-1 experimental variability.
References
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
- 7. XMU-MP-1, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. XMU-MP-1, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 9. XMU-MP-1 induces growth arrest in a model human mini-organ and antagonises cell cycle-dependent paclitaxel cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors of the Hippo Pathway Kinases STK3/MST2 and STK4/MST1 Have Utility for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. XMU-MP-1 | Apoptosis | MST Inhibitor | TargetMol [targetmol.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. MST1/2 inhibitor XMU‐MP‐1 alleviates the injury induced by ionizing radiation in haematopoietic and intestinal system - PMC [pmc.ncbi.nlm.nih.gov]
common problems encountered in Xmu-MP-1 in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Xmu-MP-1 in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is Xmu-MP-1 and what is its mechanism of action?
A1: Xmu-MP-1 is a potent and selective small-molecule inhibitor of the Mammalian sterile 20-like kinases 1 and 2 (MST1/2), which are core components of the Hippo signaling pathway.[1][2] By inhibiting MST1/2, Xmu-MP-1 prevents the phosphorylation of Large Tumor Suppressor Kinases 1/2 (LATS1/2). This leads to the dephosphorylation and nuclear translocation of the Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ).[1][3] In the nucleus, YAP/TAZ associate with TEA domain transcription factors (TEADs) to promote the expression of genes involved in cell proliferation, survival, and tissue regeneration.[4]
Q2: What are the typical in vivo applications of Xmu-MP-1?
A2: Xmu-MP-1 has been utilized in a variety of preclinical in vivo models to promote tissue repair and regeneration. Notable applications include augmenting liver and intestinal repair, protecting the heart from pressure overload-induced injury, ameliorating neuropathological changes in Alzheimer's disease models, attenuating osteoarthritis, and protecting the hematopoietic system from ionizing radiation.[4][5][6] It has also been investigated for its potential in improving spermatogenesis in diabetic mouse models.[7]
Q3: What is the recommended in vivo dosage and administration route for Xmu-MP-1?
A3: The most commonly reported dosage for Xmu-MP-1 in murine models is between 1 to 3 mg/kg body weight, administered via intraperitoneal (i.p.) injection.[6][8] The dosing frequency can vary depending on the experimental design, with some studies administering it every other day.[5]
Troubleshooting Guide
Problem 1: Suboptimal or no therapeutic effect observed in my in vivo model.
-
Possible Cause 1: Inadequate Dosage or Dosing Frequency.
-
Solution: The optimal dosage of Xmu-MP-1 can be model-dependent. While 1-3 mg/kg is a common range, it may require optimization for your specific animal model and disease state.[6][8] Consider performing a dose-response study to determine the most effective concentration. The dosing frequency might also need adjustment based on the half-life of the compound and the desired duration of target engagement.
-
-
Possible Cause 2: Poor Bioavailability or Instability.
-
Solution: Xmu-MP-1 is typically dissolved in a vehicle like DMSO for in vivo use.[5] Ensure the compound is fully dissolved and the vehicle is appropriate for your animal model and does not cause toxicity. While Xmu-MP-1 has shown favorable pharmacokinetics in rats with a bioavailability of 39.5% and a half-life of 1.2 hours, these parameters can vary between species.[8] Consider assessing the pharmacokinetic profile in your specific model.
-
-
Possible Cause 3: Model-Specific Resistance or Lack of Target Expression.
-
Solution: The therapeutic efficacy of Xmu-MP-1 is dependent on the role of the Hippo pathway in the pathophysiology of your model. Confirm the expression of MST1/2 and the activation status of the Hippo pathway in your target tissue. Some cell types or disease models may have inherent resistance to YAP/TAZ activation or rely on alternative signaling pathways. For example, Xmu-MP-1 was found to be effective against hematopoietic cancer cells but not breast cancer cells.[3][9]
-
Problem 2: Observed in vivo toxicity or adverse effects.
-
Possible Cause 1: Vehicle Toxicity.
-
Solution: The vehicle used to dissolve Xmu-MP-1, such as DMSO, can cause toxicity at high concentrations.[5] Ensure you are using the lowest effective concentration of the vehicle and include a vehicle-only control group in your experiments to differentiate between compound- and vehicle-induced effects.
-
-
Possible Cause 2: Off-Target Effects.
-
Solution: While Xmu-MP-1 is a selective inhibitor of MST1/2, high concentrations could potentially lead to off-target effects.[2] If toxicity is observed, consider reducing the dosage. It's important to note that studies have reported a lack of significant abnormalities in the liver or kidney of mice treated with Xmu-MP-1 at therapeutic doses.[5]
-
-
Possible Cause 3: Uncontrolled Cell Proliferation.
-
Solution: The mechanism of action of Xmu-MP-1 involves promoting cell proliferation, which could theoretically lead to uncontrolled growth in certain contexts.[4] It is crucial to carefully monitor for any signs of abnormal tissue growth or tumor formation, especially in long-term studies.
-
Data Presentation
Table 1: In Vitro and In Vivo Quantitative Data for Xmu-MP-1
| Parameter | Value | Species/Cell Line | Reference |
| IC50 (MST1) | 71.1 ± 12.9 nM | In vitro kinase assay | [2][8] |
| IC50 (MST2) | 38.1 ± 6.9 nM | In vitro kinase assay | [2][8] |
| Effective In Vitro Concentration | 0.1 - 10 µM | HepG2, hematopoietic cancer cells | [3][8] |
| Effective In Vivo Dosage | 1 - 3 mg/kg (i.p.) | Mouse | [6][8] |
| Bioavailability | 39.5% | Rat | [8] |
| Half-life | 1.2 hours | Rat | [8] |
Experimental Protocols
Generalized Protocol for an In Vivo Study Using Xmu-MP-1 in a Mouse Model of Tissue Injury
-
Animal Model: Induce the desired tissue injury in the experimental animals (e.g., partial hepatectomy for liver regeneration, transverse aortic constriction for cardiac hypertrophy).
-
Grouping: Randomly assign animals to the following groups:
-
Sham/Control (no injury, no treatment)
-
Vehicle Control (injury + vehicle administration)
-
Xmu-MP-1 Treatment (injury + Xmu-MP-1 administration)
-
-
Xmu-MP-1 Preparation: Dissolve Xmu-MP-1 in a suitable vehicle such as DMSO.[5] A common stock concentration is 10 mg/mL. Further dilute with saline or PBS for the final injection volume.
-
Administration: Administer Xmu-MP-1 via intraperitoneal injection at a dose of 1 mg/kg.[5] The dosing schedule should be determined based on the study design (e.g., every other day for 10 days).[5]
-
Monitoring: Monitor the animals for the duration of the experiment for any adverse effects and for endpoints relevant to the disease model (e.g., body weight, survival, functional parameters).
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect tissues for analysis.
-
Histology: Perform H&E staining to assess tissue morphology and any pathological changes.
-
Immunohistochemistry/Immunofluorescence: Stain for markers of cell proliferation (e.g., Ki-67), apoptosis (e.g., TUNEL), and specific markers of the Hippo pathway (e.g., phosphorylated YAP, total YAP).[5]
-
Western Blotting: Analyze protein expression levels of key components of the Hippo pathway (p-MST1/2, MST1/2, p-LATS1/2, LATS1/2, p-YAP, YAP) in tissue lysates.[3]
-
Quantitative PCR (qPCR): Measure the mRNA expression of YAP/TAZ target genes (e.g., CTGF, CYR61).[8]
-
Functional Assays: Conduct relevant functional assays for the specific organ being studied (e.g., echocardiography for cardiac function, serum ALT/AST for liver function).[5]
-
-
Statistical Analysis: Use appropriate statistical tests to compare the outcomes between the different experimental groups.
Mandatory Visualization
Caption: The Hippo Signaling Pathway and the inhibitory action of Xmu-MP-1.
Caption: A generalized experimental workflow for in vivo studies with Xmu-MP-1.
References
- 1. preprints.org [preprints.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. XMU-MP-1, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells [mdpi.com]
- 4. Frontiers | XMU-MP-1 attenuates osteoarthritis via inhibiting cartilage degradation and chondrocyte apoptosis [frontiersin.org]
- 5. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological targeting of kinases MST1 and MST2 augments tissue repair and regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. XMU-MP-1, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results from Xmu-MP-1 Treatment
Welcome to the technical support center for Xmu-MP-1, a potent and selective inhibitor of the Hippo pathway kinases MST1/2. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My cells are undergoing cell cycle arrest and apoptosis, but I expected to see increased proliferation with Xmu-MP-1 treatment. What could be happening?
A1: This is a documented, context-dependent effect of Xmu-MP-1. While it is known to promote proliferation in some cell types by activating the pro-proliferative transcriptional co-activator YAP, in other cell types, particularly hematopoietic cancer cells, it has the opposite effect.[1][2][3][4]
Possible Explanations:
-
Cell-Type Specificity: The downstream effects of Hippo pathway inhibition are highly dependent on the cellular context and the existing genetic and epigenetic landscape. In hematopoietic tumor cells, for instance, Xmu-MP-1 has been shown to block cell cycle progression, primarily in the G2/M phase, and induce apoptosis and autophagy.[1][2][4]
-
Off-Target Effects: Xmu-MP-1 has been reported to inhibit other kinases besides MST1/2, including Aurora kinases A and B, which are critical for mitotic progression.[5][6] Inhibition of these kinases can lead to cell cycle arrest.
-
"Non-canonical" Hippo Signaling: The molecular mechanisms of the Hippo signaling pathway can vary between cell types. In some hematopoietic tumor cells, the "non-canonical" pathway may be at play, leading to different outcomes upon MST1/2 inhibition.[1][3]
Troubleshooting Steps:
-
Confirm On-Target Activity: Verify that Xmu-MP-1 is inhibiting MST1/2 in your cell line by assessing the phosphorylation status of downstream targets like MOB1 and LATS1/2 via Western blot. A decrease in the phosphorylation of these proteins is expected.
-
Assess YAP/TAZ Localization: Following MST1/2 inhibition, YAP/TAZ should translocate to the nucleus. Use immunofluorescence or cellular fractionation followed by Western blot to confirm this.
-
Cell Cycle Analysis: Perform flow cytometry with propidium iodide (PI) staining to analyze the cell cycle distribution of your treated cells. This will confirm if they are arresting at a specific phase.
-
Apoptosis Assays: Quantify apoptosis using methods like Annexin V/PI staining followed by flow cytometry or a Caspase-Glo 3/7 assay to confirm if the observed cell death is due to apoptosis.[1]
-
Evaluate Off-Target Kinase Activity: If possible, assess the activity of known off-target kinases like Aurora A/B to determine if they are being inhibited at the concentration of Xmu-MP-1 you are using.
Q2: I'm not observing the expected increase in nuclear YAP/TAZ after Xmu-MP-1 treatment, even though I see a decrease in MOB1 phosphorylation. Why might this be?
A2: This suggests that while the inhibitor is engaging its direct target (MST1/2), the downstream signaling to YAP/TAZ is being regulated by other mechanisms.
Possible Explanations:
-
Alternative Regulatory Pathways: YAP/TAZ activity is regulated by a complex network of signals beyond the canonical Hippo-MST1/2 pathway. These can include mechanical cues, cell-cell junctions, and other signaling pathways like Wnt and GPCR signaling. These alternative pathways might be dominant in your experimental system.
-
Post-Translational Modifications: YAP/TAZ are subject to numerous post-translational modifications other than phosphorylation by LATS1/2, such as acetylation and ubiquitination, which can affect their stability and localization.
-
Rapid Feedback Loops: The cell might have compensatory mechanisms or feedback loops that are activated upon MST1/2 inhibition, leading to a rapid re-sequestration of YAP/TAZ in the cytoplasm.
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment to assess YAP/TAZ localization at earlier time points after Xmu-MP-1 treatment. The nuclear translocation might be transient.
-
Cell Density: The activity of the Hippo pathway is sensitive to cell density. Ensure that your cells are not overly confluent, as high cell density can activate the Hippo pathway and promote cytoplasmic retention of YAP.
-
Immunofluorescence Imaging: Use high-resolution confocal microscopy to carefully examine the subcellular localization of YAP/TAZ. Quantify the nuclear-to-cytoplasmic fluorescence ratio.
-
Investigate Other Pathways: Consider if other pathways known to regulate YAP/TAZ are active in your cell type and if they might be overriding the effect of MST1/2 inhibition.
Q3: The proliferative or anti-apoptotic effect of Xmu-MP-1 in my in vivo model is less significant than what I observed in vitro. What could be the reason for this discrepancy?
A3: Discrepancies between in vitro and in vivo results are common and can be attributed to several factors related to the complexity of a whole-organism system.
Possible Explanations:
-
Pharmacokinetics and Bioavailability: Xmu-MP-1 may have different pharmacokinetic properties in vivo, including absorption, distribution, metabolism, and excretion, which can affect its concentration and duration of action at the target tissue.[7]
-
Microenvironment and Stroma: The in vivo microenvironment, including the extracellular matrix, stromal cells, and immune cells, can all influence the cellular response to Xmu-MP-1 in ways that are not recapitulated in a 2D cell culture system.
-
Drug Delivery to the Target Site: Inadequate penetration of Xmu-MP-1 into the target tissue or tumor can lead to a suboptimal response.
-
Compensatory Signaling in the Whole Organism: Systemic administration of Xmu-MP-1 can trigger complex physiological responses and compensatory signaling pathways that may counteract its intended effect.
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: If possible, conduct PK/PD studies to measure the concentration of Xmu-MP-1 in the plasma and target tissue over time and correlate it with the desired pharmacodynamic endpoint (e.g., p-MOB1 inhibition).
-
Optimize Dosing Regimen: Experiment with different doses, routes of administration, and dosing schedules to improve the in vivo efficacy.
-
Histological and Immunohistochemical Analysis: Perform detailed analysis of the target tissue to assess drug penetration, target engagement (e.g., p-MOB1 staining), and the cellular response (e.g., proliferation and apoptosis markers).
-
Consider Advanced In Vitro Models: Utilize more complex in vitro models such as 3D organoids or co-culture systems that better mimic the in vivo microenvironment to bridge the gap between 2D culture and animal models.
Data Presentation
Table 1: Summary of Expected vs. Unexpected Outcomes with Xmu-MP-1 Treatment
| Parameter | Expected Outcome (e.g., in Liver Regeneration Models) | Unexpected Outcome (e.g., in some Hematopoietic Cancer Cells) |
| Cell Proliferation | Increased | Decreased / Cell Cycle Arrest[1][5] |
| Apoptosis | Decreased | Increased[1][4] |
| YAP/TAZ Nuclear Localization | Increased[7][8] | No significant change or transient increase |
| Downstream Target Gene Expression (e.g., CTGF, CYR61) | Upregulated | No change or downregulated |
| Phosphorylation of MOB1/LATS1/2 | Decreased[7][8] | Decreased[5] |
Table 2: Xmu-MP-1 Concentration-Dependent Effects on Namalwa Cells
| Concentration | Effect on Cell Viability | Effect on Caspase 3/7 Activity |
| 0.3 µM | Inhibition | Increased |
| 0.6 µM | Inhibition | Increased |
| 1.25 µM | Inhibition | Increased |
| 2.5 µM | Strong Inhibition | Significantly Increased |
Data synthesized from studies on hematopoietic cancer cell lines.[1]
Experimental Protocols
Protocol 1: Western Blot Analysis of Hippo Pathway Proteins
-
Cell Lysis: Treat cells with Xmu-MP-1 at the desired concentration and for the appropriate duration. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-MOB1, MOB1, p-YAP, YAP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Caspase-Glo 3/7 Assay for Apoptosis
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10^4 cells per well and allow them to attach overnight.[1]
-
Xmu-MP-1 Treatment: Treat the cells with a range of Xmu-MP-1 concentrations for 48 hours. Include a vehicle control (DMSO).[9]
-
Assay Procedure: Add 100 µL of Caspase-Glo 3/7 Reagent to each well, mix gently, and incubate at room temperature for 30-60 minutes.[1][9]
-
Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with Xmu-MP-1 for the desired time. Harvest the cells by trypsinization, wash with PBS, and count them.
-
Fixation: Resuspend approximately 1 x 10^6 cells in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: Canonical Hippo Signaling Pathway and the inhibitory action of Xmu-MP-1 on MST1/2.
Caption: A logical workflow for troubleshooting unexpected results from Xmu-MP-1 experiments.
Caption: Logical relationships between Xmu-MP-1 treatment and potential unexpected outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. XMU-MP-1, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. XMU-MP-1, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 4. researchgate.net [researchgate.net]
- 5. XMU-MP-1 induces growth arrest in a model human mini-organ and antagonises cell cycle-dependent paclitaxel cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of the Hippo Pathway Kinases STK3/MST2 and STK4/MST1 Have Utility for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. preprints.org [preprints.org]
dealing with poor solubility of Xmu-MP-1 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Xmu-MP-1, focusing on challenges related to its poor solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is Xmu-MP-1 and what is its mechanism of action?
Xmu-MP-1 is a potent and selective, ATP-competitive inhibitor of the mammalian sterile 20-like kinases MST1 and MST2.[1][2] These kinases are core components of the Hippo signaling pathway.[3][4] By inhibiting MST1/2, Xmu-MP-1 prevents the phosphorylation of LATS1/2, which in turn leads to the dephosphorylation and nuclear translocation of the downstream effectors YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif).[5][6][7][8][9] In the nucleus, YAP/TAZ act as transcriptional co-activators to promote cell proliferation and inhibit apoptosis.[3]
Q2: What are the primary challenges when working with Xmu-MP-1 in the lab?
The primary challenge is its poor solubility in aqueous solutions, making it difficult to prepare stable and effective working solutions for in vitro and in vivo experiments.[10] This can lead to issues such as precipitation in cell culture media, which can affect experimental results.
Q3: What are the recommended solvents for dissolving Xmu-MP-1?
Xmu-MP-1 is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1][10][11] It is considered insoluble in water.[10] For most biological experiments, DMSO is the recommended solvent for creating a stock solution.[12][13]
Q4: How should I store Xmu-MP-1 powder and stock solutions?
-
Powder: Store the solid powder at -20°C for up to 3 years or at 4°C for up to 2 years.[14]
-
Stock Solutions: Aliquot stock solutions to avoid repeated freeze-thaw cycles.[10] Store DMSO stock solutions at -80°C for up to 2 years or at -20°C for up to 1 year.[14]
Troubleshooting Guide: Poor Solubility and Precipitation
This guide addresses common issues encountered when preparing and using Xmu-MP-1 solutions.
Issue 1: Xmu-MP-1 precipitates when added to aqueous cell culture media.
-
Cause: Xmu-MP-1 is poorly soluble in aqueous solutions. Direct dilution of a highly concentrated DMSO stock into aqueous media can cause the compound to crash out of solution.
-
Solution:
-
Prepare a high-concentration stock solution in 100% DMSO. Use fresh, anhydrous DMSO as moisture can reduce solubility.[10] Sonication may be required to fully dissolve the compound.[1][12]
-
Perform serial dilutions. Instead of a single large dilution, perform a stepwise dilution of the DMSO stock into your aqueous media.
-
Use a final DMSO concentration of <0.1% in your culture media. While some cell lines can tolerate higher concentrations, it is best to keep the final DMSO concentration as low as possible to minimize solvent toxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
Consider using a co-solvent formulation for higher concentrations. For applications requiring higher concentrations of Xmu-MP-1, a formulation with co-solvents may be necessary.
-
Issue 2: My prepared Xmu-MP-1 solution is cloudy or has visible particles.
-
Cause: The compound has not fully dissolved or has precipitated out of solution. This can be due to using a solvent with absorbed moisture, insufficient mixing, or temperature fluctuations.[10][15]
-
Solution:
-
Use fresh, anhydrous DMSO. [10]
-
Sonicate the solution. Sonication can aid in dissolving the compound.[1][12]
-
Gently warm the solution. Brief, gentle warming can sometimes help dissolve the compound. However, avoid excessive heat which could degrade the compound.
-
Filter the final working solution. Use a 0.22 µm syringe filter to remove any undissolved particles before adding to your cells.
-
Data Presentation: Solubility of Xmu-MP-1
| Solvent | Maximum Concentration | Notes | Reference(s) |
| DMSO | 100 mM (41.65 mg/mL) | Fresh, anhydrous DMSO is recommended. Sonication may be needed. | |
| 83 mg/mL (199.28 mM) | Moisture-absorbing DMSO reduces solubility. | [10] | |
| 30 mg/mL | [2] | ||
| 15 mg/mL | [13] | ||
| 8 mg/mL (19.21 mM) | Ultrasonic assistance needed. | [14][16] | |
| Ethanol | 2 mg/mL | [10] | |
| 500 µg/mL | [11] | ||
| Dimethylformamide (DMF) | 2 mg/mL | [1][11] | |
| Water | Insoluble | [10] |
Experimental Protocols
Protocol 1: Preparation of Xmu-MP-1 Stock Solution for In Vitro Use
-
Materials:
-
Xmu-MP-1 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical microcentrifuge tubes
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the desired amount of Xmu-MP-1 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of Xmu-MP-1 Working Solution for In Vivo Use
For in vivo studies, a vehicle solution is often required to improve solubility and bioavailability.
Formulation Example 1 (for 5 mg/mL): [10]
-
Materials:
-
Xmu-MP-1 powder
-
DMSO
-
PEG300
-
Tween 80
-
ddH₂O (double-distilled water)
-
-
Procedure (for 1 mL final volume):
-
Dissolve 8 mg of Xmu-MP-1 in 50 µL of fresh DMSO to make a clear stock solution.
-
Add 400 µL of PEG300 to the DMSO stock and mix until the solution is clear.
-
Add 50 µL of Tween 80 and mix until clear.
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL.
-
Use the mixed solution immediately for optimal results.
-
Formulation Example 2 (for ≥ 0.83 mg/mL): [16]
-
Materials:
-
Xmu-MP-1 powder
-
DMSO
-
Corn oil
-
-
Procedure:
-
Prepare a stock solution in DMSO.
-
Add 10% DMSO stock to 90% corn oil.
-
Formulation Example 3 (for ≥ 0.4 mg/mL): [16]
-
Materials:
-
Xmu-MP-1 powder
-
DMSO
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline (20%)
-
-
Procedure:
-
Prepare a stock solution in DMSO.
-
Add 5% DMSO stock to 95% of the 20% SBE-β-CD in saline solution.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The Hippo Signaling Pathway and the inhibitory action of Xmu-MP-1 on MST1/2 kinases.
Experimental Workflow Diagram
Caption: A general experimental workflow for using Xmu-MP-1, including troubleshooting steps.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. XMU-MP-1 | MST1/2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Frontiers | XMU-MP-1 attenuates osteoarthritis via inhibiting cartilage degradation and chondrocyte apoptosis [frontiersin.org]
- 4. The hippo kinases MST1/2 in cardiovascular and metabolic diseases: A promising therapeutic target option for pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. XMU-MP-1 | Hippo pathway | TargetMol [targetmol.com]
- 13. tribioscience.com [tribioscience.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Cell Culture Academy [procellsystem.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
Validation & Comparative
A Comparative Guide to YAP Modulation: Xmu-MP-1 vs. Verteporfin
In the landscape of cellular signaling, the Hippo-YAP pathway stands as a critical regulator of organ size, cell proliferation, and apoptosis.[1][2] Its dysregulation is implicated in a variety of cancers, making its components attractive targets for therapeutic intervention.[3][4] The transcriptional co-activator Yes-associated protein (YAP) is the central effector of this pathway. When active, YAP translocates to the nucleus and binds with TEAD transcription factors to drive the expression of genes that promote cell growth and inhibit apoptosis.[3][5]
This guide provides an objective comparison of two widely used small molecules that modulate YAP activity: Xmu-MP-1 and verteporfin. While both are used to study and target the Hippo-YAP pathway, they possess fundamentally different mechanisms of action. Xmu-MP-1 functions as an upstream inhibitor of the Hippo kinase cascade, leading to the activation of YAP. In contrast, verteporfin acts downstream, disrupting the critical interaction between YAP and TEAD, thereby inhibiting YAP's transcriptional output.
This comparison is intended for researchers, scientists, and drug development professionals seeking to select the appropriate tool for their experimental needs in studying or targeting the Hippo-YAP signaling pathway.
Mechanism of Action
Xmu-MP-1: An Upstream Inhibitor and YAP Activator
Xmu-MP-1 is a potent and selective ATP-competitive inhibitor of the core Hippo pathway kinases, Mammalian Ste20-like kinases 1 and 2 (MST1/2).[6][7] In the canonical Hippo pathway, active MST1/2 phosphorylates and activates LATS1/2 kinases. LATS1/2 then phosphorylates YAP, leading to its sequestration in the cytoplasm by 14-3-3 proteins and subsequent degradation.[2]
By inhibiting MST1/2, Xmu-MP-1 prevents this phosphorylation cascade.[7][8] This results in the dephosphorylation and activation of YAP, leading to its accumulation in the nucleus, where it can drive the transcription of its target genes.[8][9] Therefore, Xmu-MP-1 is technically a YAP activator and is used experimentally to promote tissue repair and regeneration by stimulating cell proliferation.[6]
Verteporfin: A Downstream Inhibitor of the YAP-TEAD Interaction
Verteporfin, a benzoporphyrin derivative clinically used in photodynamic therapy, has been identified as a direct inhibitor of YAP function, independent of light activation.[10][11] Its primary mechanism is believed to be the disruption of the protein-protein interaction between YAP and the TEAD family of transcription factors.[11][12] This disruption prevents the formation of the functional transcriptional complex, thereby blocking the expression of YAP target genes like CTGF and CYR61.[13][14]
An alternative mechanism proposed for verteporfin involves the upregulation of 14-3-3σ, a chaperone protein that sequesters YAP in the cytoplasm, preventing its nuclear translocation and function.[10][12][13] This effect has been shown to be dependent on p53.[12] Regardless of the precise upstream events, the functional outcome of verteporfin treatment is the inhibition of YAP-mediated transcription.
Signaling Pathway and Points of Inhibition
Performance and Efficacy Data
The following table summarizes quantitative data for Xmu-MP-1 and verteporfin from various experimental models.
| Parameter | Xmu-MP-1 | Verteporfin |
| Primary Target | MST1/2 Kinases[6] | YAP (disrupts YAP-TEAD interaction)[12][15] |
| Effect on YAP | Activation / Nuclear Translocation[8][9] | Inhibition / Cytoplasmic Sequestration[10][13] |
| IC₅₀ | ~71 nM (MST1), ~38 nM (MST2)[6] | Not typically defined by IC₅₀; effective concentrations vary |
| Effective Conc. | 1-5 µM (in vitro)[9][16]; 1-3 mg/kg (in vivo)[9][17] | 0.1-10 µM (in vitro)[10][11][15]; 10 mg/kg (in vivo)[18] |
| Cell Lines Tested | INS-1, HepG2, NRCM, MCF-7, T47D, MDA-MB-231, etc.[8][9][16][19] | Endometrial, Bladder Cancer, Melanoma, Breast Cancer cell lines, etc.[10][11][20][21] |
| Key Downstream Effects | Increased YAP target gene expression (CTGF, CYR61), increased cell survival and proliferation.[8][9] | Decreased YAP target gene expression, inhibition of cell proliferation, induction of apoptosis.[11][13][14] |
Experimental Methodologies
Accurate assessment of Xmu-MP-1 and verteporfin requires robust experimental protocols. Below are methodologies for key assays cited in the literature.
Western Blotting for Pathway Component Analysis
This technique is used to quantify changes in the levels and phosphorylation status of Hippo pathway proteins.
-
Protocol:
-
Cell Lysis: Treat cells with Xmu-MP-1, verteporfin, or vehicle control for the desired time. Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.[21]
-
SDS-PAGE: Separate 10-30 µg of protein per lane on an SDS-polyacrylamide gel.[21]
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-YAP, anti-p-YAP, anti-MST1, anti-LATS1, anti-CTGF, anti-GAPDH) overnight at 4°C.[18][22]
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect signals using an enhanced chemiluminescence (ECL) kit and imaging system.[18][22]
-
Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction
Co-IP is essential for validating verteporfin's mechanism of disrupting the YAP-TEAD complex.[23]
-
Protocol:
-
Cell Treatment & Lysis: Treat cells with verteporfin or a vehicle control. Lyse cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Pre-clear lysates with Protein A/G beads. Incubate the supernatant with an anti-YAP or anti-TEAD antibody overnight at 4°C. Add Protein A/G beads to pull down the antibody-protein complexes.[24]
-
Washing & Elution: Wash the beads multiple times to remove non-specific binders. Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for the co-immunoprecipitated protein (e.g., probe for TEAD if YAP was immunoprecipitated). A reduced signal in the verteporfin-treated sample indicates disruption of the interaction.[23][24]
-
Cell Viability and Proliferation Assays
These assays measure the functional consequences of YAP modulation on cell growth.
-
MTT/SRB Assay Protocol:
-
Seeding: Seed cells in 96-well plates.[21]
-
Treatment: After allowing cells to adhere, treat with various concentrations of Xmu-MP-1 or verteporfin for 24-72 hours.
-
Staining: For MTT, add MTT reagent and incubate for 2-4 hours, then solubilize the formazan crystals with DMSO. For Sulforhodamine B (SRB), fix cells with trichloroacetic acid, stain with SRB, and then solubilize the dye.[10]
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Immunofluorescence for YAP Localization
This method visualizes the subcellular localization of YAP, a key indicator of its activity status.
-
Protocol:
-
Cell Culture & Treatment: Grow cells on glass coverslips and treat with inhibitors as required.
-
Fixation & Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.1-0.5% Triton X-100 in PBS.[11]
-
Blocking & Staining: Block with BSA and incubate with a primary antibody against YAP. Follow with an Alexa Fluor-conjugated secondary antibody. Counterstain nuclei with DAPI.[14]
-
Imaging: Mount coverslips and visualize using a confocal or fluorescence microscope. Nuclear vs. cytoplasmic YAP signal intensity can be quantified.
-
Experimental Workflow for Inhibitor Comparison
Conclusion
Xmu-MP-1 and verteporfin are both invaluable chemical tools for investigating the Hippo-YAP pathway, but they serve opposing experimental purposes.
-
Xmu-MP-1 is an indirect YAP activator . By inhibiting the upstream MST1/2 kinases, it promotes YAP's nuclear functions. It is the tool of choice for studies aiming to enhance YAP activity, such as in the context of stimulating tissue regeneration or investigating the consequences of hyperactive YAP signaling.
-
Verteporfin is a direct YAP inhibitor . It functions by preventing the crucial YAP-TEAD interaction required for gene transcription. It is ideally suited for experiments designed to block YAP's oncogenic outputs, such as inhibiting cancer cell proliferation, overcoming drug resistance, or studying the effects of YAP loss-of-function.
A thorough understanding of their distinct mechanisms is paramount for the correct design and interpretation of experiments targeting the Hippo-YAP pathway. Researchers should select the compound that aligns with the specific biological question of whether to potentiate or inhibit the pathway's final transcriptional effector.
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. New Insights into YAP/TAZ-TEAD-Mediated Gene Regulation and Biological Processes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. XMU-MP-1, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Verteporfin inhibits YAP function through up-regulating 14-3-3σ sequestering YAP in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Verteporfin inhibits YAP-induced bladder cancer cell growth and invasion via Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. mdpi.com [mdpi.com]
- 17. Mst1/2 Kinases Inhibitor, XMU-MP-1, Attenuates Angiotensin II-Induced Ascending Aortic Expansion in Hypercholesterolemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of the interaction between Hippo/YAP and Akt signaling with ursolic acid and 3′3-diindolylmethane suppresses esophageal cancer tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The Efficiency of Verteporfin as a Therapeutic Option in Pre-Clinical Models of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of Yes-Associated Protein-1 (YAP1) Enhances the Response of Invasive Breast Cancer Cells to the Standard Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibition of the interaction between Hippo/YAP and Akt signaling with ursolic acid and 3′3-diindolylmethane suppresses esophageal cancer tumorigenesis [kjpp.net]
- 23. mdpi.com [mdpi.com]
- 24. Identification of Celastrol as a Novel YAP-TEAD Inhibitor for Cancer Therapy by High Throughput Screening with Ultrasensitive YAP/TAZ–TEAD Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Small Molecule Inhibitors of the Hippo Pathway
For Researchers, Scientists, and Drug Development Professionals
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in a variety of cancers, making it a compelling target for therapeutic intervention. The core of the Hippo pathway consists of a kinase cascade, including MST1/2 and LATS1/2, which ultimately phosphorylates and inactivates the transcriptional co-activators YAP and TAZ. When the pathway is inactive, YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes that promote cell growth and inhibit apoptosis. This guide provides a comparative overview of alternative small molecule inhibitors targeting different nodes of the Hippo pathway, supported by experimental data to aid in the selection of appropriate research tools and potential therapeutic candidates.
Targeting the Hippo Pathway: A Multi-pronged Approach
Small molecule inhibitors have been developed to target various components of the Hippo pathway, each with a distinct mechanism of action. This guide will focus on the following classes of inhibitors:
-
MST1/2 Kinase Inhibitors: These molecules directly inhibit the upstream kinases of the Hippo pathway, preventing the phosphorylation cascade that leads to YAP/TAZ inactivation.
-
LATS1/2 Kinase Inhibitors: Targeting the downstream kinases LATS1/2 also prevents YAP/TAZ phosphorylation, leading to their activation.
-
YAP/TAZ-TEAD Interaction Inhibitors: These compounds disrupt the protein-protein interaction between YAP/TAZ and TEAD, preventing the formation of the active transcriptional complex.
-
TEAD Palmitoylation Inhibitors: TEAD transcription factors require palmitoylation for their stability and interaction with YAP/TAZ. Inhibitors of this post-translational modification represent an alternative strategy to block YAP/TAZ-TEAD signaling.
Comparative Performance of Small Molecule Inhibitors
The following tables summarize the quantitative data for representative small molecule inhibitors of the Hippo pathway, allowing for a direct comparison of their potency and cellular effects.
Table 1: In Vitro Potency of Hippo Pathway Inhibitors
| Inhibitor | Target | Type of Inhibition | IC50 / Ki | Reference |
| XMU-MP-1 | MST1 | Reversible, ATP-competitive | IC50: 71.1 nM | [1] |
| MST2 | IC50: 38.1 nM | [1] | ||
| GA-017 | LATS1 | ATP-competitive | IC50: 4.10 ± 0.79 nM; Ki: 0.58 ± 0.11 nM | [2][3][4] |
| LATS2 | IC50: 3.92 ± 0.42 nM; Ki: 0.25 ± 0.03 nM | [2][3][4] | ||
| Verteporfin | YAP-TEAD Interaction | Disrupts protein-protein interaction | Not directly measured by IC50/Ki | [5] |
| VT104 | TEAD Palmitoylation | Non-covalent, TEAD pocket binder | Not directly measured by IC50/Ki | [6][7] |
Table 2: Cellular Activity of Hippo Pathway Inhibitors
| Inhibitor | Cell Line | Assay | EC50 / GI50 | Reference |
| XMU-MP-1 | Namalwa, Raji, Ramos, Jurkat, Daudi | Cell Viability | EC50: 1.21 to 2.7 µM | [8] |
| GA-017 | SKOV3 | Cell Growth | EC50: 3.51 ± 0.26 μM | [9] |
| Verteporfin | OVCAR3 | Cell Viability | IC50 dose used for migration/invasion assays | [10] |
| OVCAR8 | Cell Viability | IC50 dose used for migration/invasion assays | [10] | |
| VT104 | NCI-H226 (NF2 mutant mesothelioma) | Cell Proliferation | GI50: 16 nM | [11] |
| NCI-H2373 (NF2 mutant mesothelioma) | Cell Proliferation | GI50: 26 nM | [11] | |
| NCI-H2052 (NF2 mutant mesothelioma) | Cell Proliferation | GI50: 33 nM | [11] |
Table 3: In Vivo Efficacy of Hippo Pathway Inhibitors
| Inhibitor | Cancer Model | Dosing and Administration | Outcome | Reference |
| XMU-MP-1 | Mouse models of acute and chronic liver injury | 1 to 3 mg/kg via intraperitoneal injection | Augmented liver repair and regeneration | [1] |
| Verteporfin | Bladder cancer patient-derived xenograft (PDX) | Not specified | Inhibited tumor growth and invasion | [12][13] |
| VT104 | NCI-H226 mesothelioma xenograft | 3 mg/kg, oral, once daily | Resulted in tumor regression | [14] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.
Hippo Signaling Pathway and Points of Inhibition
Caption: The Hippo signaling pathway and points of intervention for various small molecule inhibitors.
Experimental Workflow: TEAD Palmitoylation Assay
Caption: Workflow for assessing the inhibition of TEAD palmitoylation by small molecules.
Detailed Experimental Protocols
MST1/2 Kinase Assay (for XMU-MP-1)
This protocol is based on the methods used to characterize XMU-MP-1.[1]
-
Reaction Mixture: Prepare a reaction buffer containing 25 mM HEPES (pH 7.4), 50 mM NaCl, 5 mM MgCl2, 1 mM DTT, and 0.1 mg/ml BSA.
-
Enzyme and Substrate: Add recombinant human MST1 or MST2 kinase and the substrate, a recombinant inactive LATS1 kinase, to the reaction mixture.
-
Inhibitor Addition: Add varying concentrations of XMU-MP-1 or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at room temperature.
-
Initiate Reaction: Start the kinase reaction by adding ATP to a final concentration of 10 µM. Incubate for 30 minutes at 30°C.
-
Stop Reaction: Terminate the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.
-
Analysis: Analyze the phosphorylation of LATS1 by Western blot using a phospho-specific antibody. Quantify the band intensities to determine the IC50 value of the inhibitor.
LATS1/2 Kinase Assay (for GA-017)
This protocol is adapted from the characterization of GA-017.[4]
-
Reaction Setup: In a 96-well plate, combine recombinant LATS1 or LATS2 enzyme with a fluorescently labeled peptide substrate in a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Compound Incubation: Add serial dilutions of GA-017 or DMSO control to the wells and incubate for 10 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding ATP. The final ATP concentration should be close to the Km value for the respective kinase.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable method, such as mobility shift microfluidic electrophoresis or a fluorescence polarization-based assay.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
TEAD Palmitoylation Assay (for VT104)
This protocol is based on methods used to evaluate TEAD palmitoylation inhibitors.[14][15]
-
Cell Culture and Transfection: Culture HEK293T cells and transfect them with a plasmid expressing Myc-tagged TEAD1.
-
Metabolic Labeling: 24 hours post-transfection, incubate the cells with 100 µM of the alkyne analog of palmitic acid (17-octadecynoic acid) and varying concentrations of VT104 or DMSO for 16-24 hours.
-
Cell Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate the Myc-tagged TEAD1 using an anti-Myc antibody conjugated to beads.
-
Click Chemistry: Resuspend the beads in a reaction buffer containing biotin-azide, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate). Incubate for 1 hour at room temperature to covalently link the biotin-azide to the alkyne-palmitoylated TEAD1.
-
Western Blotting: Elute the proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Detection: Probe the membrane with streptavidin-HRP to detect the biotinylated (palmitoylated) TEAD1. To normalize for the amount of immunoprecipitated protein, re-probe the membrane with an anti-Myc antibody.
-
Quantification: Quantify the band intensities to determine the extent of palmitoylation inhibition.
Cell Proliferation Assay (General Protocol)
This is a general protocol applicable to all tested inhibitors.[8][14]
-
Cell Seeding: Seed cancer cells (e.g., NCI-H226 for VT104, Namalwa for XMU-MP-1) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor or DMSO as a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: Normalize the results to the DMSO-treated control cells and plot the percentage of viability against the inhibitor concentration. Calculate the GI50 (concentration for 50% growth inhibition) or EC50 value using a non-linear regression analysis.
Conclusion
The Hippo pathway presents a rich landscape of targets for the development of small molecule inhibitors. This guide provides a comparative analysis of several key examples, highlighting their distinct mechanisms of action and providing a foundation of quantitative data and experimental protocols. MST1/2 inhibitors like XMU-MP-1 and LATS1/2 inhibitors such as GA-017 offer potent upstream modulation of the pathway. In contrast, compounds like verteporfin and the TEAD palmitoylation inhibitor VT104 provide opportunities to intervene at the level of the downstream transcriptional machinery. The choice of inhibitor will depend on the specific research question or therapeutic goal, and the data presented herein should serve as a valuable resource for researchers in the field. Further investigation into the selectivity, off-target effects, and in vivo pharmacology of these and other emerging Hippo pathway inhibitors will be crucial for their successful translation into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Small molecule LATS kinase inhibitors block the Hippo signaling pathway and promote cell growth under 3D culture conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. YAP Inhibition by Verteporfin Causes Downregulation of Desmosomal Genes and Proteins Leading to the Disintegration of Intercellular Junctions [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. mdpi.com [mdpi.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Verteporfin, a suppressor of YAP–TEAD complex, presents promising antitumor properties on ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Probe VT104 | Chemical Probes Portal [chemicalprobes.org]
- 12. Patient-Derived Xenograft Models in Urological Malignancies: Urothelial Cell Carcinoma and Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Verteporfin inhibits YAP-induced bladder cancer cell growth and invasion via Hippo signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. mdpi.com [mdpi.com]
A Researcher's Guide to Validating the On-Target Effects of Xmu-MP-1
For researchers, scientists, and drug development professionals, rigorously validating the on-target effects of a small molecule inhibitor is a critical step in preclinical research. This guide provides a comprehensive comparison of methods to validate the on-target effects of Xmu-MP-1, a selective inhibitor of the Hippo pathway kinases MST1 and MST2. We will explore various experimental approaches, present quantitative data in a clear, tabular format, and provide detailed protocols for key experiments. Furthermore, we will compare Xmu-MP-1 with an alternative YAP/TAZ inhibitor, Verteporfin, which acts through a distinct mechanism.
Xmu-MP-1 is a potent, ATP-competitive inhibitor of MST1 and MST2, with IC50 values of 71.1 nM and 38.1 nM, respectively.[1][2] Its primary mechanism of action is the suppression of the Hippo signaling cascade, leading to the activation of the downstream transcriptional co-activators YAP and TAZ. However, as with any kinase inhibitor, a thorough validation of its on-target and potential off-target effects is paramount.
Comparison of Validation Methods
A multi-faceted approach is recommended to confidently validate the on-target effects of Xmu-MP-1. This involves a combination of biochemical, cellular, and functional assays.
| Assay Type | Method | Purpose | Quantitative Readout |
| Biochemical | In-vitro Kinase Assay | To directly measure the inhibitory effect of Xmu-MP-1 on MST1/2 kinase activity. | IC50 value |
| Cellular | Western Blot | To assess the phosphorylation status of downstream targets in the Hippo pathway (MOB1, LATS1/2, YAP). | Relative band intensity of phosphorylated proteins. |
| Cellular Thermal Shift Assay (CETSA) | To confirm direct binding of Xmu-MP-1 to MST1/2 in a cellular context. | Thermal stabilization of MST1/2. | |
| Functional | Luciferase Reporter Assay | To quantify the transcriptional activity of YAP/TAZ. | Luminescence signal. |
| Immunofluorescence Microscopy | To visualize the subcellular localization of YAP/TAZ. | Nuclear-to-cytoplasmic fluorescence intensity ratio. | |
| qPCR | To measure the expression of YAP/TAZ target genes (e.g., CTGF, CYR61). | Relative mRNA expression levels. | |
| Off-Target | KINOMEscan | To profile the selectivity of Xmu-MP-1 against a broad panel of kinases. | Percentage of control, dissociation constant (Kd). |
On-Target Efficacy of Xmu-MP-1
Treatment of cells with Xmu-MP-1 is expected to yield the following results, confirming its on-target activity:
| Parameter | Expected Outcome with Xmu-MP-1 Treatment |
| MST1/2 Kinase Activity | Decreased |
| p-MOB1 (Thr35) | Decreased |
| p-LATS1 (Thr1079) | Decreased |
| p-YAP (Ser127) | Decreased |
| YAP/TAZ Nuclear Localization | Increased |
| YAP/TAZ Transcriptional Activity | Increased |
| Expression of YAP/TAZ Target Genes | Increased |
Comparison with Verteporfin
Verteporfin is another inhibitor of YAP/TAZ activity, but it functions by disrupting the interaction between YAP and the TEAD transcription factors, a mechanism distinct from Xmu-MP-1's inhibition of the upstream kinases MST1/2.
| Feature | Xmu-MP-1 | Verteporfin |
| Target | MST1/2 kinases | YAP-TEAD interaction |
| Mechanism | ATP-competitive kinase inhibition | Disrupts protein-protein interaction |
| Effect on Hippo Pathway | Inhibits upstream kinase cascade | Acts downstream of the kinase cascade |
| Effect on YAP Phosphorylation | Decreases | No direct effect |
| Potential Off-Targets | Other kinases | Potential for non-specific protein aggregation |
Experimental Protocols & Visualizations
To facilitate the practical application of these validation methods, we provide detailed experimental protocols and visual representations of the key pathways and workflows.
Hippo Signaling Pathway and Points of Inhibition
Caption: The Hippo signaling pathway and the points of inhibition for Xmu-MP-1 and Verteporfin.
Experimental Workflow: Validating Xmu-MP-1 On-Target Effects
Caption: A typical experimental workflow for validating the on-target effects of Xmu-MP-1.
Detailed Experimental Protocols
In-Gel Kinase Assay for MST1/2 Activity
This protocol is adapted from previously described methods.[3][4]
-
Immunoprecipitation of MST1/2:
-
Lyse cells treated with DMSO (vehicle control) or Xmu-MP-1 in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Incubate the supernatant with an anti-MST1 or anti-MST2 antibody overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for an additional 2 hours.
-
Wash the beads several times with lysis buffer and then with kinase assay buffer.
-
-
In-Gel Kinase Reaction:
-
Resuspend the beads in kinase assay buffer containing a suitable substrate (e.g., recombinant MOB1) and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Resolve the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or autoradiography film.
-
-
Data Analysis:
-
Quantify the radioactive signal corresponding to the phosphorylated substrate using densitometry.
-
Compare the kinase activity in Xmu-MP-1-treated samples to the vehicle control.
-
YAP/TAZ Luciferase Reporter Assay
This protocol is a general guideline for a dual-luciferase reporter assay.[5][6][7][8]
-
Cell Seeding and Transfection:
-
Seed cells in a 96-well plate.
-
Co-transfect the cells with a TEAD-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
-
Compound Treatment:
-
After 24 hours, treat the cells with a serial dilution of Xmu-MP-1 or vehicle control.
-
-
Luciferase Assay:
-
After the desired incubation period (e.g., 24-48 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the dual-luciferase assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the concentration of Xmu-MP-1 to determine the EC50.
-
Immunofluorescence for YAP/TAZ Nuclear Translocation
This protocol provides a general procedure for immunofluorescence staining.[9][10][11][12][13]
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips.
-
Treat the cells with Xmu-MP-1 or vehicle control for the desired time.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.
-
Incubate with a primary antibody against YAP or TAZ overnight at 4°C.
-
Wash the cells with PBST.
-
Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of YAP/TAZ in multiple cells to determine the nuclear-to-cytoplasmic ratio.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular environment.[14][15][16][17][18]
-
Cell Treatment and Heating:
-
Treat intact cells with Xmu-MP-1 or vehicle control.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for a short period (e.g., 3 minutes).
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction (containing stabilized, non-denatured proteins) from the insoluble fraction by centrifugation.
-
-
Protein Detection:
-
Analyze the soluble fractions by Western blot using an antibody against MST1 or MST2.
-
-
Data Analysis:
-
Quantify the band intensity of MST1/2 in the soluble fraction at each temperature.
-
A shift in the melting curve to a higher temperature in the presence of Xmu-MP-1 indicates thermal stabilization and therefore, direct binding.
-
Off-Target Profile of Xmu-MP-1
A KINOMEscan profile of Xmu-MP-1 at a concentration of 1 µM revealed that it has a strong affinity for an additional 21 kinases besides MST1/2. This highlights the importance of considering potential off-target effects when interpreting experimental results.
| Kinase Family | Identified Off-Targets |
| Serine/Threonine Kinase | Aurora A, Aurora B, MEKK2, MEKK3, TAO1, TAO2, TAO3 |
| Tyrosine Kinase | JAK1 |
| Other | List of other kinases can be found in the supplementary data of the original publication |
Note: Researchers should consult the original publication for the complete list of off-target kinases and their corresponding binding affinities.[19]
Conclusion
Validating the on-target effects of Xmu-MP-1 requires a rigorous and multi-pronged experimental approach. By combining biochemical, cellular, and functional assays, researchers can confidently demonstrate the specific inhibition of the Hippo pathway. Furthermore, comparing Xmu-MP-1 with inhibitors that have different mechanisms of action, such as Verteporfin, can provide deeper insights into the regulation of YAP/TAZ activity. The detailed protocols and visualizations provided in this guide serve as a valuable resource for scientists working to unravel the complexities of the Hippo pathway and develop novel therapeutics. It is also crucial to remain mindful of the known off-target effects of Xmu-MP-1 and to design experiments that can help to dissect on-target from off-target driven phenotypes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. XMU MP 1 | Other Kinases | Tocris Bioscience [tocris.com]
- 3. Quantifying the Kinase Activities of MST1/2 | Springer Nature Experiments [experiments.springernature.com]
- 4. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. assaygenie.com [assaygenie.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. researchgate.net [researchgate.net]
- 11. Immunofluorescence microscopy to study endogenous TAZ in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio.unipd.it [bio.unipd.it]
- 13. YAP Nuclear Localization in the Absence of Cell-Cell Contact Is Mediated by a Filamentous Actin-dependent, Myosin II- and Phospho-YAP-independent Pathway during Extracellular Matrix Mechanosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CETSA [cetsa.org]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Comparative Analysis of Xmu-MP-1 and Other MST1/2 Inhibitors for Researchers
In the landscape of Hippo pathway research, the selective inhibition of Mammalian Sterile 20-like kinases 1 and 2 (MST1/2) presents a promising therapeutic strategy for a variety of diseases, including cancer and regenerative medicine. Xmu-MP-1 has emerged as a key small molecule inhibitor in this field. This guide provides a detailed comparison of the efficacy of Xmu-MP-1 with other known MST1/2 inhibitors, supported by experimental data and detailed protocols for researchers in drug discovery and development.
Efficacy Comparison of MST1/2 Inhibitors
The following table summarizes the in vitro efficacy of Xmu-MP-1 and other compounds targeting the MST1/2 kinases or downstream components of the Hippo pathway. It is crucial to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.
| Inhibitor | Target(s) | IC50 (MST1) | IC50 (MST2) | Key Findings & Cell-Based Assay Data |
| Xmu-MP-1 | MST1, MST2 | 71.1 nM[1] | 38.1 nM[1] | A reversible and selective inhibitor. In a NanoBRET assay, IC50 values were 1040 nM for STK4 (MST1) and 1510 nM for STK3 (MST2)[2]. Promotes cell growth and tissue regeneration by activating YAP.[1] |
| Verteporfin | YAP-TEAD Interaction | Not Applicable | Not Applicable | Does not directly inhibit MST1/2. Inhibits the interaction between YAP and TEAD transcription factors. Shows anti-proliferative effects in various cancer cell lines with IC50 values in the low micromolar range.[3] |
| SBP-3264 | MST1, MST2 | Data not available in initial search | Data not available in initial search | A novel inhibitor reported to have improved potency against STK3 and STK4 compared to Xmu-MP-1 in a cellular target engagement assay.[2] Acts synergistically with the BCL-2 inhibitor venetoclax to inhibit the proliferation of Acute Myeloid Leukemia (AML) cells.[2] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
For researchers aiming to replicate or build upon existing findings, the following are detailed methodologies for key experiments.
In Vitro MST1/2 Kinase Assay
This assay directly measures the enzymatic activity of MST1 and MST2 and the inhibitory potential of compounds like Xmu-MP-1.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against MST1 and MST2 kinases.
Materials:
-
Recombinant human MST1 and MST2 enzymes
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)
-
ATP
-
Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)
-
Test compounds (e.g., Xmu-MP-1) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well plates (white, low-volume)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a multi-well plate, add the kinase, the test compound dilution (or DMSO for control), and the substrate.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-25 µL.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
Record the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
Cellular YAP/TAZ Activation Assay (Luciferase Reporter Assay)
This cell-based assay measures the transcriptional activity of the YAP/TAZ-TEAD complex, which is downstream of MST1/2.
Objective: To assess the ability of a test compound to activate YAP/TAZ-mediated gene transcription.
Materials:
-
HEK293T or other suitable cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Test compounds dissolved in DMSO
-
Dual-Luciferase® Reporter Assay System (Promega) or similar
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the TEAD-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound or DMSO (vehicle control).
-
Incubate the cells for an additional 18-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Calculate the fold change in luciferase activity for each compound concentration relative to the vehicle control.
Cell Viability Assay (MTT Assay)
This assay evaluates the effect of MST1/2 inhibitors on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Objective: To determine the effect of a test compound on the viability of a specific cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or DMSO (vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value, if applicable.
This guide provides a foundational comparison and detailed methodologies to aid researchers in the evaluation and development of novel MST1/2 inhibitors. As the field evolves, it is anticipated that more direct comparative studies will become available, further refining our understanding of the therapeutic potential of targeting the Hippo pathway.
References
- 1. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of the Hippo Pathway Kinases STK3/MST2 and STK4/MST1 Have Utility for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
Cross-Validation of Xmu-MP-1 Results with Genetic Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological inhibitor Xmu-MP-1 with genetic models for studying the Hippo signaling pathway. This analysis is supported by experimental data to facilitate informed decisions in research and development.
The small molecule Xmu-MP-1 is a potent and selective inhibitor of the mammalian Sterile 20-like kinases 1 and 2 (MST1/2), the core components of the Hippo signaling pathway.[1][2][3] By inhibiting MST1/2, Xmu-MP-1 blocks the phosphorylation cascade that ultimately leads to the inactivation of the transcriptional co-activator Yes-associated protein (YAP), promoting cell proliferation and tissue regeneration.[1] Genetic models, such as conditional knockout mice for Mst1 and Mst2, represent the gold standard for validating the function of these kinases. This guide cross-validates the effects of Xmu-MP-1 with findings from these genetic models, presenting a comprehensive overview of their comparative efficacy and cellular impact.
Comparative Analysis of Phenotypic Outcomes
The effects of pharmacological inhibition with Xmu-MP-1 largely phenocopy those observed in Mst1/2 genetic knockout models across various tissues and biological processes. This consistency underscores the specificity of Xmu-MP-1 and validates its use as a powerful tool for probing Hippo pathway biology.
Cardiac Hypertrophy
In models of cardiac hypertrophy, both Xmu-MP-1 treatment and genetic deletion of Mst1/2 have been shown to be protective. Studies using a mouse model of transverse aortic constriction (TAC) have demonstrated that Xmu-MP-1 administration improves cardiac function and reduces apoptosis and fibrosis.[4] These findings are in line with previous reports from Mst1 and Mst2 knockout mice, which also exhibited reduced cardiac hypertrophy and apoptosis under pressure overload conditions.[4]
| Parameter | Xmu-MP-1 Treatment (in vivo) | Mst1/2 Genetic Knockout (in vivo) | Reference |
| Cardiomyocyte Size | Attenuated hypertrophic response | Reduced cardiomyocyte hypertrophy | [4] |
| Apoptosis | Significantly reduced TUNEL-positive cells | Decreased apoptosis | [4] |
| Fibrosis | Reduced | Less fibrosis | [4] |
| Cardiac Function | Improved | Protected against cardiac dysfunction | [4] |
Liver Regeneration
The role of the Hippo pathway in liver size regulation and regeneration is well-established. Pharmacological inhibition of MST1/2 with Xmu-MP-1 has been shown to augment liver repair and regeneration in various mouse models of acute and chronic liver injury.[1] Similarly, liver-specific knockout of Mst1 and Mst2 results in increased hepatocyte proliferation and liver overgrowth, highlighting the concordant effects of both approaches in promoting liver tissue growth.
| Parameter | Xmu-MP-1 Treatment (in vivo) | Mst1/2 Liver-Specific Knockout (in vivo) | Reference |
| Hepatocyte Proliferation | Increased | Increased | [1] |
| Liver Repair/Regeneration | Augmented | Enhanced | [1] |
| Liver Size | No significant change in healthy animals | Liver overgrowth | [5] |
Macrophage Polarization
A direct comparison in the context of immunology reveals that both Xmu-MP-1 and genetic knockout of Mst1/2 in macrophages (LysM-Cre; Mst1fl/fl; Mst2fl/fl) lead to similar shifts in macrophage polarization. Both interventions promote M1 polarization while suppressing M2 polarization.[6] This suggests that Xmu-MP-1 can be a valuable tool for studying the immunomodulatory functions of the Hippo pathway.
| Parameter | Xmu-MP-1 Treatment (in vitro) | Mst1/2 Conditional Knockout (in vitro) | Reference |
| M1 Polarization | Increased | Increased | [6] |
| M2 Polarization | Decreased | Decreased | [6] |
| YAP Activation | Increased | Increased | [6] |
Signaling Pathway and Experimental Workflow
The Hippo signaling pathway is a kinase cascade that plays a crucial role in regulating organ size, cell proliferation, and apoptosis. Xmu-MP-1 and genetic knockout models both target the core kinases MST1 and MST2 to modulate this pathway.
Caption: The Hippo signaling pathway with intervention points for Xmu-MP-1 and genetic knockout of MST1/2.
A typical experimental workflow to cross-validate the effects of Xmu-MP-1 with a genetic model involves parallel studies on wild-type animals treated with the compound and conditional knockout animals for Mst1/2.
Caption: A generalized experimental workflow for cross-validating Xmu-MP-1 with genetic models of MST1/2 knockout.
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Western Blot for Phosphorylated LATS1/2
This protocol is essential for determining the direct biochemical effect of MST1/2 inhibition.
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Separate 30-50 µg of protein lysate on an 8% SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-LATS1 (Ser909) and total LATS1 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence for YAP/TAZ Nuclear Localization
This method visualizes the downstream effects of Hippo pathway inhibition on the subcellular localization of YAP/TAZ.
-
Cell Culture and Treatment: Plate cells on glass coverslips and treat with Xmu-MP-1 or vehicle as required. For tissue analysis, use paraffin-embedded or frozen sections.
-
Fixation: Fix cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilization: Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.
-
Primary Antibody Incubation: Incubate with primary antibody against YAP/TAZ overnight at 4°C.
-
Washing: Wash three times with PBST.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Acquire images using a confocal or fluorescence microscope.
TUNEL Assay for Apoptosis
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect apoptotic cells in tissue sections.
-
Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.
-
Permeabilization: Treat sections with Proteinase K for 15-30 minutes at room temperature.
-
Labeling Reaction: Incubate the sections with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) in a humidified chamber at 37°C for 1 hour.
-
Washing: Wash the sections with PBS.
-
Detection: If using a fluorescent label, counterstain with DAPI and mount. If using a biotinylated label, follow with streptavidin-HRP and a chromogenic substrate.
-
Analysis: Quantify the percentage of TUNEL-positive cells by microscopy.
Conclusion
The pharmacological inhibitor Xmu-MP-1 demonstrates a high degree of concordance with genetic models of Mst1/2 deletion in modulating the Hippo signaling pathway and its downstream cellular effects. The data presented in this guide supports the use of Xmu-MP-1 as a reliable and effective tool for studying Hippo biology in a variety of contexts, offering a more flexible and temporally controlled alternative to genetic manipulation. For researchers in drug development, the consistent cross-validation with genetic models strengthens the rationale for targeting MST1/2 kinases for therapeutic intervention in diseases characterized by excessive apoptosis or impaired tissue regeneration.
References
- 1. Pharmacological targeting of kinases MST1 and MST2 augments tissue repair and regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inactivation of MST1/2 Controls Macrophage Polarization to Affect Macrophage-Related Disease via YAP and Non-YAP Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Xmu-MP-1: A Comparative Analysis of In Vitro and In Vivo Efficacy
A comprehensive guide for researchers, scientists, and drug development professionals on the differential effects of the MST1/2 inhibitor, Xmu-MP-1, in cellular and whole-organism models.
Xmu-MP-1, a potent and selective inhibitor of the mammalian Sterile 20-like kinases 1 and 2 (MST1/2), core components of the Hippo signaling pathway, has emerged as a valuable research tool and a potential therapeutic agent.[1][2][3] Its ability to modulate the Hippo pathway, a critical regulator of organ size, cell proliferation, and apoptosis, has led to extensive investigation into its effects across various biological systems. This guide provides a detailed comparison of the in vitro and in vivo activities of Xmu-MP-1, supported by experimental data and detailed protocols to aid in the design and interpretation of future studies.
Quantitative Comparison of Xmu-MP-1 Effects
The following tables summarize the key quantitative findings from in vitro and in vivo studies of Xmu-MP-1, offering a clear comparison of its potency and efficacy in different contexts.
In Vitro Efficacy of Xmu-MP-1
| Parameter | Cell Line/System | Effect | Concentration/Value |
| IC50 | MST1 (recombinant) | Inhibition of kinase activity | 71.1 ± 12.9 nM |
| MST2 (recombinant) | Inhibition of kinase activity | 38.1 ± 6.9 nM | |
| EC50 | Namalwa, Raji, Ramos, Jurkat, Daudi (hematopoietic tumor cells) | Inhibition of cell viability (72h) | 1.21 - 2.7 µM |
| Apoptosis | Namalwa cells | Concentration-dependent increase in caspase 3/7 activity | Significant increase at 0.3 - 2.5 µM |
| Neonatal Rat Cardiomyocytes (NRCMs) | Reduction of H₂O₂-induced apoptosis (TUNEL assay) | Significant reduction at 1 - 5 µM | |
| Neonatal Rat Cardiomyocytes (NRCMs) | Increased cell survival (MTT assay) after H₂O₂ treatment | 25-30% increase at 3-5 µM | |
| Cell Cycle | Namalwa cells | Arrest at G2/M phase (48h) | Significant arrest at 0.6 µM |
| YAP Activation | Neonatal Rat Cardiomyocytes (NRCMs) | Increased YAP activity (luciferase reporter assay) | >5-fold increase at 1 - 5 µM |
In Vivo Efficacy of Xmu-MP-1
| Animal Model | Disease/Injury Model | Dosage and Administration | Key Quantitative Outcomes |
| Mouse | Pressure Overload-Induced Cardiac Hypertrophy (TAC model) | 1 mg/kg, intraperitoneal injection, every other day for 10 days | Cardiac Function: Improved contractility. Histology: Reduced cardiomyocyte cross-sectional size and fibrosis.[2][4][5] |
| Mouse | Acute and Chronic Liver Injury | 1 to 3 mg/kg, intraperitoneal injection | Regeneration: Augmented liver repair and regeneration.[6][7] |
| Mouse | Dextran Sulfate Sodium (DSS)-Induced Colitis | 1 to 3 mg/kg, intraperitoneal injection | Intestinal Repair: Augmented intestinal repair.[6][7] |
| Mouse | Ionizing Radiation-Induced Injury | Not specified | Hematopoiesis: Restored hematopoietic stem and progenitor cell functions; increased survival rate.[1][3] |
| Mouse | Diabetes Mellitus (STZ-induced) | Not specified | Spermatogenesis: Trend towards improved spermatogenesis area, sperm concentration, and motility. |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental design, the following diagrams are provided.
Hippo Signaling Pathway and the Role of Xmu-MP-1
The Hippo signaling pathway is a key regulator of tissue growth and apoptosis. In its active state, a kinase cascade involving MST1/2 and LATS1/2 leads to the phosphorylation and cytoplasmic retention of the transcriptional co-activators YAP and TAZ. Xmu-MP-1 inhibits MST1/2, thereby preventing this phosphorylation cascade, allowing YAP/TAZ to translocate to the nucleus and promote the expression of genes involved in cell proliferation and survival.
Caption: The Hippo Signaling Pathway and the inhibitory action of Xmu-MP-1 on MST1/2.
General Experimental Workflow for In Vitro Analysis of Xmu-MP-1
This workflow outlines a typical experimental procedure for assessing the in vitro effects of Xmu-MP-1 on a specific cell line.
Caption: A generalized workflow for investigating the in vitro effects of Xmu-MP-1.
Detailed Experimental Protocols
To ensure reproducibility and aid in the design of new experiments, detailed methodologies for key assays are provided below.
Cell Viability Assay (Using CellTiter 96® AQueous One Solution)
This protocol is adapted from studies investigating the anti-proliferative effects of Xmu-MP-1 on hematopoietic cell lines.[1]
-
Cell Seeding: Seed hematopoietic cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of appropriate culture medium.
-
Treatment: Add varying concentrations of Xmu-MP-1 (e.g., 0.3, 0.6, 1.25, and 2.5 µM) or DMSO as a vehicle control to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO₂ incubator.
-
Measurement: Record the absorbance at 490 nm using a 96-well plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Using Caspase-Glo® 3/7 Assay)
This method quantifies caspase-3 and -7 activities, key markers of apoptosis.[1]
-
Cell Seeding: Plate cells in a 96-well white-walled plate at a density of 2 x 10⁴ cells per well in 100 µL of culture medium.
-
Treatment: Treat cells with desired concentrations of Xmu-MP-1 or a vehicle control.
-
Incubation: Incubate for the desired time period (e.g., 48 hours).
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gently shaking the plate for 30 seconds to 2 minutes. Incubate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis: Normalize the luminescence signal to the control to determine the fold change in caspase activity.
In Vivo Transverse Aortic Constriction (TAC) Model
This surgical procedure is used to induce pressure overload and subsequent cardiac hypertrophy in mice to study the protective effects of Xmu-MP-1.[2][4][5]
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Surgical Preparation: Shave the chest area and disinfect the skin.
-
Incision: Make a small horizontal incision in the suprasternal notch.
-
Aortic Arch Exposure: Carefully dissect the surrounding tissue to expose the transverse aortic arch between the innominate and left common carotid arteries.
-
Constriction: Pass a 7-0 silk suture under the aortic arch. Place a 27-gauge needle alongside the aorta and tie the suture snugly around both the aorta and the needle.
-
Needle Removal: Promptly remove the needle to create a constriction of a defined diameter.
-
Closure: Close the chest incision with sutures.
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for recovery.
-
Treatment: Administer Xmu-MP-1 or vehicle control as per the experimental design (e.g., 1 mg/kg intraperitoneally every other day).
-
Analysis: After the treatment period, assess cardiac function using echocardiography and perform histological analysis of the heart tissue for hypertrophy and fibrosis.
This guide provides a foundational understanding of the dual in vitro and in vivo effects of Xmu-MP-1. The provided data and protocols are intended to facilitate further research into the therapeutic potential of targeting the Hippo pathway with this promising small molecule inhibitor.
References
- 1. mmpc.org [mmpc.org]
- 2. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Xmu-MP-1: A Comparative Analysis of its Efficacy in Cancer Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Xmu-MP-1, a selective inhibitor of the Hippo signaling pathway kinases MST1 and MST2, across various cancer cell line models. The data presented is intended to inform researchers on its potential as a therapeutic agent, both as a standalone treatment and in combination with other chemotherapy drugs.
Mechanism of Action: Targeting the Hippo Pathway
Xmu-MP-1 is a potent and reversible inhibitor of MST1 and MST2, with IC50 values of 71.1 nM and 38.1 nM, respectively.[1] By inhibiting these upstream kinases in the Hippo signaling pathway, Xmu-MP-1 prevents the phosphorylation of LATS1/2 and subsequently the phosphorylation of the downstream effector YAP.[1] This leads to the nuclear translocation of YAP, which is intended to promote cell growth and regeneration in normal tissues. However, in certain cancer contexts, particularly hematopoietic malignancies, the inhibition of MST1/2 by Xmu-MP-1 has been shown to have a paradoxical anti-proliferative and pro-apoptotic effect.[2][3]
Caption: The Hippo Signaling Pathway and the inhibitory action of Xmu-MP-1.
Efficacy of Xmu-MP-1 in Various Cancer Cell Lines
Xmu-MP-1 has demonstrated significant efficacy in hematopoietic cancer cell lines, while its effect on certain solid tumors, such as breast cancer, appears limited.
Quantitative Data Summary
| Cell Line | Cancer Type | Metric | Value | Reference |
| Namalwa | Burkitt's Lymphoma | EC50 | 1.21 µM | [2] |
| Raji | Burkitt's Lymphoma | EC50 | ~1.5 µM | [2] |
| Ramos | Burkitt's Lymphoma | EC50 | ~2.0 µM | [2] |
| Jurkat | T-cell Leukemia | EC50 | ~2.5 µM | [2] |
| Daudi | Burkitt's Lymphoma | EC50 | 2.7 µM | [2] |
| HL-60 | Promyelocytic Leukemia | EC50 | > 10 µM | [2] |
| K562 | Chronic Myelogenous Leukemia | EC50 | > 10 µM | [2] |
| MDA-MB-231 | Breast Adenocarcinoma | EC50 | Resistant | [2] |
| MCF-7 | Breast Adenocarcinoma | EC50 | Resistant | [2] |
Note: EC50 values were determined after 72 hours of treatment.
Comparison with Chemotherapeutic Agents
While direct comparisons with other MST1/2 inhibitors are not extensively documented, studies have shown that Xmu-MP-1 can enhance the efficacy of conventional chemotherapeutic drugs like doxorubicin.
In a study on hematopoietic tumor cells, the combination of Xmu-MP-1 with doxorubicin resulted in a synergistic cytotoxic effect.[3][4] This suggests that Xmu-MP-1 may be a valuable component of combination therapies, potentially allowing for lower doses of cytotoxic agents and reducing off-target toxicity.[5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of Xmu-MP-1's efficacy.
Cell Viability Assay (MTS Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Cancer cell lines are seeded in 96-well plates at a density of 30,000 cells/well for suspension cells or an appropriate density for adherent cells to ensure logarithmic growth during the experiment.[2]
-
Compound Treatment: Cells are treated with varying concentrations of Xmu-MP-1 (e.g., 0.1 to 10 µM) or a vehicle control (DMSO).[2]
-
Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO2.[2]
-
MTS Reagent Addition: Following incubation, 20 µL of MTS reagent is added to each well.
-
Final Incubation: The plates are incubated for an additional 1-4 hours at 37°C.
-
Data Acquisition: The absorbance is measured at 490 nm using a microplate reader. The amount of formazan product is directly proportional to the number of living cells.
Apoptosis Assay (Caspase 3/7 Activity)
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Cell Plating: Cells are seeded in 96-well plates as described for the cell viability assay.[2]
-
Compound Treatment: Cells are treated with different concentrations of Xmu-MP-1 and incubated for a designated time (e.g., 24 or 48 hours).[2]
-
Reagent Addition: A luminogenic substrate for caspase-3 and -7 is added to each well.
-
Incubation: The plate is incubated at room temperature for a period specified by the manufacturer (typically 30-60 minutes) to allow for substrate cleavage by active caspases.
-
Data Acquisition: The luminescence, which is proportional to the amount of caspase activity, is measured using a luminometer.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment: Cells are treated with Xmu-MP-1 or a vehicle control for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI), a fluorescent intercalating agent, and RNase A to ensure only DNA is stained.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.
Caption: A generalized workflow for in vitro testing of Xmu-MP-1.
Summary and Future Directions
Xmu-MP-1 demonstrates significant and selective cytotoxic and cytostatic effects against hematopoietic cancer cell lines by inducing apoptosis and cell cycle arrest.[2] Its limited efficacy in the breast cancer cell lines tested suggests a context-dependent mechanism of action that warrants further investigation. The synergistic effects observed with doxorubicin highlight its potential in combination therapies for hematological malignancies.[3][4]
Future research should focus on elucidating the precise molecular determinants of sensitivity to Xmu-MP-1 in different cancer types. Additionally, in vivo studies are necessary to validate these in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of Xmu-MP-1 in preclinical models. A direct comparison with other emerging Hippo pathway inhibitors would also be beneficial to benchmark its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. XMU-MP-1, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. XMU-MP-1, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 5. MST1 mediates doxorubicin-induced cardiomyopathy by SIRT3 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
Xmu-MP-1: A Comparative Analysis of its Therapeutic Potential in Regenerative Medicine
An In-depth Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the novel small molecule inhibitor, Xmu-MP-1, against standard therapeutic agents in the context of tissue regeneration, with a primary focus on liver injury and inflammatory bowel disease. This document is intended for researchers, scientists, and professionals in the field of drug development, offering an objective analysis supported by available preclinical data.
Introduction to Xmu-MP-1
Xmu-MP-1 is a potent and selective inhibitor of the mammalian sterile 20-like kinases 1 and 2 (MST1/2), the core components of the Hippo signaling pathway.[1] This pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[2][3] By inhibiting MST1/2, Xmu-MP-1 effectively blocks the downstream phosphorylation cascade that leads to the inactivation of the transcriptional co-activator Yes-associated protein (YAP).[1][4] The resulting activation and nuclear translocation of YAP promote the expression of genes involved in cell growth and proliferation, thereby enhancing tissue repair and regeneration.[1][5]
Comparative Analysis: Xmu-MP-1 vs. Standard Treatments
This section provides an indirect comparison of Xmu-MP-1 with standard-of-care treatments for acute liver failure and inflammatory bowel disease, based on data from separate preclinical and clinical studies.
Liver Regeneration (Acute Liver Failure Model)
Standard Treatment: N-acetylcysteine (NAC)
N-acetylcysteine is a widely used medication for non-acetaminophen-induced acute liver failure, primarily due to its antioxidant properties and its role in replenishing glutathione stores.[6] However, its efficacy remains a subject of debate.[6]
Xmu-MP-1
In preclinical models of liver injury, such as partial hepatectomy, Xmu-MP-1 has demonstrated a significant ability to promote liver regeneration.[1][7]
Quantitative Data Summary:
| Treatment Group | Model | Key Efficacy Endpoint | Result | Source |
| Xmu-MP-1 | Mouse Partial Hepatectomy | Liver-to-body weight ratio recovery | Significantly augmented compared to vehicle | [1] |
| Xmu-MP-1 | Mouse Partial Hepatectomy | Hepatocyte proliferation (Ki67 staining) | Increased hepatocyte proliferation | [8] |
| N-acetylcysteine (NAC) | Clinical Meta-Analysis (Non-acetaminophen ALF) | Overall Survival | Odds Ratio: 1.77 (95% CI: 1.3-2.41) vs. control | [9] |
| N-acetylcysteine (NAC) | Clinical Trial (Non-acetaminophen ALF) | Transplant-Free Survival (Grades I-II Encephalopathy) | 52% (NAC) vs. 30% (placebo) | [10] |
| N-acetylcysteine (NAC) | Clinical Meta-Analysis (Non-acetaminophen ALF) | Transplant-Free Survival | Odds Ratio: 2.85 (95% CI: 2.11-3.85) vs. control | [9] |
Note: The data presented for Xmu-MP-1 is from preclinical animal models, while the data for N-acetylcysteine is from human clinical trials and meta-analyses. Direct comparison is not possible.
Intestinal Regeneration (Inflammatory Bowel Disease Model)
Standard Treatment: Corticosteroids
Corticosteroids, such as prednisone and budesonide, are the cornerstone for inducing remission in patients with moderate to severe inflammatory bowel disease (IBD) by suppressing the immune system and reducing inflammation.[11]
Xmu-MP-1
Preclinical studies using the dextran sulfate sodium (DSS)-induced colitis model in mice have shown that Xmu-MP-1 can ameliorate intestinal injury and promote epithelial regeneration.[1]
Quantitative Data Summary:
| Treatment Group | Model | Key Efficacy Endpoint | Result | Source |
| Xmu-MP-1 | Mouse DSS-Induced Colitis | Disease Activity Index (DAI) | Significantly reduced compared to vehicle | [12] |
| Xmu-MP-1 | Mouse DSS-Induced Colitis | Colon Length | Significantly preserved compared to vehicle | [12] |
| Corticosteroids (Budesonide) | Clinical Trial (Mild-to-moderate Ulcerative Colitis) | Combined Clinical, Endoscopic, and Histological Remission | Statistically significant increase vs. placebo | [11] |
| Corticosteroids (Systemic) | Clinical Review (Acute Severe Colitis) | Overall Response Rate | 67% | [11] |
| Corticosteroids | Clinical Trial Meta-Analysis (UC & CD) | Corticosteroid-Free Remission (Placebo) | UC: 9.7%, CD: 19.1% | [13] |
Note: The data for Xmu-MP-1 is from a preclinical animal model, while the data for corticosteroids is from human clinical trials. A direct comparison cannot be made.
Signaling Pathways and Mechanisms of Action
Xmu-MP-1 and the Hippo Signaling Pathway
Xmu-MP-1's therapeutic effect is mediated through the inhibition of the Hippo signaling pathway. In a resting state, the Hippo pathway is active, leading to the phosphorylation and cytoplasmic retention of YAP, thereby preventing cell proliferation. By inhibiting MST1/2, Xmu-MP-1 disrupts this cascade, allowing YAP to translocate to the nucleus and initiate the transcription of pro-regenerative genes.[2][3][5]
Caption: Mechanism of Xmu-MP-1 action on the Hippo signaling pathway.
Standard Treatment Mechanisms
N-acetylcysteine (NAC) in Acute Liver Failure: NAC is believed to work by replenishing hepatic glutathione stores, which are crucial for detoxifying reactive oxygen species and certain drug metabolites. It also has anti-inflammatory and vasodilatory effects that may improve microcirculation in the liver.[6]
Corticosteroids in Inflammatory Bowel Disease: Corticosteroids exert broad anti-inflammatory effects by inhibiting the transcription of pro-inflammatory cytokines and inducing apoptosis in activated immune cells.[11]
Caption: Simplified mechanisms of action for NAC and Corticosteroids.
Experimental Protocols
Mouse Model of Partial Hepatectomy
This model is a standard procedure to study liver regeneration.
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Anesthesia: Isoflurane inhalation.
-
Procedure:
-
A midline laparotomy is performed to expose the liver.
-
The median and left lateral liver lobes are ligated at their base with a suture.
-
The ligated lobes, constituting approximately 70% of the total liver mass, are excised.
-
The abdominal wall and skin are closed with sutures.
-
-
Xmu-MP-1 Administration: Xmu-MP-1 is typically administered via intraperitoneal injection at a dose of 1-3 mg/kg.[1]
-
Post-operative Monitoring: Animals are monitored for recovery, and liver tissue is harvested at various time points (e.g., 48, 72 hours) for analysis of regeneration markers (e.g., liver-to-body weight ratio, Ki67 staining).[7][8]
Caption: Experimental workflow for the mouse partial hepatectomy model.
Mouse Model of DSS-Induced Colitis
This model is widely used to mimic the pathology of ulcerative colitis.
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Induction of Colitis:
-
Xmu-MP-1 Administration: Xmu-MP-1 can be administered via intraperitoneal injection during or after the DSS treatment period.
-
Monitoring and Analysis:
-
Disease Activity Index (DAI) is scored daily, which includes body weight loss, stool consistency, and presence of blood in the stool.[14]
-
At the end of the experiment, colons are excised, and their length is measured (a shorter colon indicates more severe inflammation).
-
Histological analysis is performed to assess tissue damage and inflammatory cell infiltration.[16][17]
-
Caption: Experimental workflow for the DSS-induced colitis model.
Conclusion
Xmu-MP-1 represents a promising therapeutic candidate for promoting tissue regeneration in both the liver and the intestine. Its targeted mechanism of action, through the inhibition of the Hippo pathway, offers a novel approach compared to the broader, less specific mechanisms of standard treatments like N-acetylcysteine and corticosteroids. While direct comparative data is currently lacking, the preclinical evidence for Xmu-MP-1 is compelling. Further investigation, including well-designed head-to-head preclinical studies and eventual clinical trials, is warranted to fully elucidate the therapeutic potential of Xmu-MP-1 in regenerative medicine. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate such future research and development efforts.
References
- 1. Pharmacological targeting of kinases MST1 and MST2 augments tissue repair and regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Hippo signaling pathway in liver regeneration and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Hippo signaling in the liver: role in development, regeneration and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-acetylcysteine for non-acetaminophen induced acute liver failure: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small molecule MST1/2 inhibitor accelerates murine liver regeneration with improved survival in models of steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. Role of N-acetylcysteine in non-acetaminophen-related acute liver failure: an updated meta-analysis and systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 11. magonlinelibrary.com [magonlinelibrary.com]
- 12. MST1/2 inhibitor XMU‐MP‐1 alleviates the injury induced by ionizing radiation in haematopoietic and intestinal system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Corticosteroid-Free Remission vs Overall Remission in Clinical Trials of Moderate-Severe Ulcerative Colitis and Crohn's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. socmucimm.org [socmucimm.org]
- 15. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Murine Model of DSS-induced Acute Colitis | Society for Mucosal Immunology [socmucimm.org]
Safety Operating Guide
Proper Disposal Procedures for Xmu-MP-1: A Comprehensive Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of Xmu-MP-1, a potent and selective MST1/2 kinase inhibitor. Adherence to these guidelines is critical to ensure personnel safety and environmental protection.
Researchers, scientists, and drug development professionals handling Xmu-MP-1 must be familiar with its characteristics and the associated disposal requirements. While one safety data sheet (SDS) indicates the substance is not classified as hazardous under the Globally Harmonized System (GHS), another classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, treating Xmu-MP-1 with caution and following stringent disposal protocols is imperative.
Quantitative Safety Data
A summary of key quantitative data for Xmu-MP-1 is provided below for easy reference. This information is crucial for safe handling and the preparation of stock solutions.
| Property | Value | Source |
| Molecular Weight | 416.48 g/mol | [1] |
| Solubility in DMSO | 8 mg/mL to 83 mg/mL | [2][3] |
| Solubility in Ethanol | Approximately 0.5 mg/mL | [4] |
| Solubility in DMF | Approximately 2 mg/mL | [4][5] |
| Storage Temperature (Solid) | -20°C | [4][6] |
| Storage Temperature (in Solvent) | -80°C | [1][7] |
| Stability (Solid at -20°C) | ≥ 4 years | [4] |
Experimental Protocols for Safe Handling and Disposal
The following protocols provide detailed methodologies for handling and disposing of Xmu-MP-1 in a laboratory setting.
Personal Protective Equipment (PPE)
Before handling Xmu-MP-1, ensure the following personal protective equipment is worn:
-
Safety glasses
-
Chemical-resistant gloves
-
Laboratory coat
Spill and Accidental Release Measures
In the event of a spill, follow these steps:
-
Ensure adequate ventilation [1].
-
Avoid breathing dust, vapors, or mist [1].
-
Wear full personal protective equipment [1].
-
For solid spills: Pick up the material mechanically. Avoid creating dust.
-
For liquid spills: Absorb the solution with an inert, finely-powdered liquid-binding material such as diatomite or universal binders[1].
-
Decontaminate surfaces and equipment by scrubbing with alcohol[1].
-
Collect all contaminated materials in a suitable, labeled container for disposal according to the procedures outlined below[1].
-
Prevent the spill from entering drains or water courses [1].
Disposal of Unused Xmu-MP-1 and Contaminated Materials
All waste containing Xmu-MP-1, including unused product and contaminated labware (e.g., pipette tips, tubes, gloves), must be disposed of as hazardous waste.
-
Collect all Xmu-MP-1 waste in a clearly labeled, sealed container.
-
Dispose of the contents and container to an approved waste disposal plant[1]. It is recommended to contact a licensed professional waste disposal service to ensure compliance with local, state, and federal regulations.
-
A recommended disposal method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber[1]. However, this should only be performed by qualified professionals in a permitted facility.
-
Do not allow Xmu-MP-1 to enter sewers or surface/ground water due to its high toxicity to aquatic life[1].
Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of Xmu-MP-1.
Caption: A flowchart illustrating the proper disposal procedure for Xmu-MP-1 waste.
References
- 1. XMU-MP-1|2061980-01-4|MSDS [dcchemicals.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. XMU MP 1 | Other Kinases | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
Comprehensive Safety and Handling Guide for Xmu-MP-1
This guide provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling Xmu-MP-1. Adherence to these procedures is critical for ensuring laboratory safety and experimental integrity.
Hazard Assessment and GHS Classification
Safety data for Xmu-MP-1 presents conflicting classifications. While one Safety Data Sheet (SDS) indicates the substance is not classified as hazardous under the Globally Harmonized System (GHS), another classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. A third source advises treating the material as hazardous until more information is available[2].
Recommendation: Due to these discrepancies, users should adopt a conservative approach and handle Xmu-MP-1 with the assumption of the higher hazard classification.
| Hazard Classification | Source 1 (Cayman Chemical) | Source 2 (DC Chemicals)[1] |
| GHS Classification | Not Classified | Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed. Acute Aquatic Toxicity (Category 1) , H400: Very toxic to aquatic life. Chronic Aquatic Toxicity (Category 1) , H410: Very toxic to aquatic life with long lasting effects. |
| Signal Word | None | Not specified |
| Hazard Pictograms | None | Pictogram for "Harmful" and "Hazardous to the aquatic environment" recommended based on H-statements. |
| Hazard Statements | None | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. |
Personal Protective Equipment (PPE)
Based on the more stringent hazard assessment, the following PPE is required for handling Xmu-MP-1.
| Protection Type | Routine Laboratory Operations | Spill or Emergency Situations |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Change gloves if contaminated.[3] | Double-gloving with chemical-resistant outer gloves. |
| Eye/Face Protection | ANSI Z87.1 compliant safety glasses with side shields or splash goggles.[3] | Splash-proof, indirect, or non-vented safety goggles and a full-face shield.[3] |
| Body Protection | Fully buttoned laboratory coat.[4] | Chemical-resistant apron or coveralls over a lab coat. |
| Footwear | Closed-toe shoes.[4] | Chemical-resistant boots with steel toe and shank.[5] |
| Respiratory Protection | Not generally required if handled in a certified chemical fume hood. | Air-purifying respirator with appropriate cartridges if aerosols may be generated outside of a fume hood. |
Operational Plan: Step-by-Step Handling Procedures
3.1. Engineering Controls
-
Ventilation: Always handle solid Xmu-MP-1 and prepare solutions in a certified chemical fume hood to avoid inhalation of dust or aerosols.[1]
3.2. Receiving and Storage
-
Upon Receipt: Visually inspect the container for any damage or leaks.
-
Storage Conditions: Store the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and ignition sources.[1] Recommended storage temperatures are:
3.3. Preparation of Stock Solutions Xmu-MP-1 is supplied as a solid and is soluble in organic solvents like DMSO.[2][7]
-
Pre-Purge: Purge the vial and the solvent of choice with an inert gas (e.g., argon or nitrogen) to prevent degradation.[2]
-
Dissolution: Add the desired volume of solvent to the vial containing the solid Xmu-MP-1. Sonication may be required to fully dissolve the compound.[2]
-
Verification: Ensure the solution is clear and free of particulates before use.
-
Storage: Store the stock solution at -80°C in a tightly sealed container.
| Solvent | Solubility |
| DMSO | ~83 mg/mL (199.28 mM)[7] |
| Dimethyl formamide | ~2 mg/mL[2] |
| Ethanol | ~0.5 mg/mL[2] |
Emergency Procedures
4.1. First Aid Measures
-
If Swallowed: Call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth.[1]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek prompt medical attention.[1]
-
Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician if irritation develops.[1]
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]
4.2. Spill Cleanup
-
Evacuate the area and restrict access.
-
Ensure adequate ventilation and wear the appropriate PPE as outlined in the emergency section of the table above.
-
Mechanically pick up the spilled solid (e.g., by carefully sweeping or using a HEPA-filtered vacuum). Avoid generating dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth).
-
Place all contaminated materials into a sealed container for disposal.
-
Decontaminate the spill area with an appropriate solvent and then wash with soap and water.
Disposal Plan
-
Waste Disposal: Dispose of Xmu-MP-1 and any contaminated materials (e.g., empty containers, used gloves, absorbent materials) through an approved waste disposal plant.[1] Do not allow the substance to enter sewers or surface/ground water.
-
Contaminated Materials: All disposable PPE and cleanup materials should be collected in a sealed, labeled hazardous waste container.
Xmu-MP-1 Signaling Pathway
Xmu-MP-1 is a potent and selective inhibitor of the MST1 and MST2 kinases, which are central components of the Hippo signaling pathway. By inhibiting MST1/2, Xmu-MP-1 prevents the phosphorylation cascade that ultimately leads to the degradation of the transcriptional co-activator YAP. This results in the nuclear translocation and activation of YAP, promoting cell proliferation and tissue regeneration.[6][8]
Experimental Protocols and Data
7.1. Key Quantitative Data
| Parameter | Value | Source |
| IC₅₀ vs. MST1 | 71.1 nM | [6][7] |
| IC₅₀ vs. MST2 | 38.1 nM | [6][7] |
| Molecular Weight | 416.48 g/mol | [1][6] |
| Appearance | Light yellow to yellow solid | [6] |
| In Vivo Dosage (mice) | 1 - 3 mg/kg (intraperitoneal injection) | [6][7] |
| Rat Pharmacokinetics | Half-life: 1.2 hours; Bioavailability: 39.5% | [7] |
7.2. Protocol: Preparation of Xmu-MP-1 for In Vivo Administration
This protocol is adapted from methodologies reported for administering Xmu-MP-1 in mice.[7][9][10]
Objective: To prepare a clear, injectable solution of Xmu-MP-1 for intraperitoneal administration in a rodent model.
Materials:
-
Xmu-MP-1 powder
-
DMSO (fresh, anhydrous)
-
PEG300
-
Tween 80
-
Sterile ddH₂O or saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettors and sterile tips
Procedure (for a 1 mg/mL final solution):
-
Prepare Stock Solution: Prepare an 8 mg/mL stock solution of Xmu-MP-1 in fresh DMSO. Ensure it is fully dissolved.
-
Vehicle Preparation (1 mL final volume):
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 50 µL of the 8 mg/mL Xmu-MP-1 stock solution (from step 1) to the PEG300.
-
Vortex thoroughly until the solution is clear and homogenous.
-
-
Add Surfactant:
-
Add 50 µL of Tween 80 to the mixture.
-
Vortex again until the solution is clear.
-
-
Final Dilution:
-
Add 500 µL of sterile ddH₂O or saline to bring the total volume to 1 mL.
-
The final concentrations will be: 0.4 mg/mL Xmu-MP-1 in 5% DMSO, 40% PEG300, 5% Tween 80, and 50% aqueous solution.
-
-
Administration:
Note: This protocol yields a 0.4 mg/mL solution. To achieve a 1 mg/kg dose in a 25g mouse, you would inject 62.5 µL. Adjust volumes accordingly for different final concentrations and animal weights. A vehicle-only control (containing all components except Xmu-MP-1) should be prepared and administered to a control group of animals.[9][10]
References
- 1. XMU-MP-1|2061980-01-4|MSDS [dcchemicals.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. smu.edu [smu.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
